Anticancer agent 98
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19N5O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
7-methoxy-4-[2-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C17H19N5O2/c1-18-17-20-12-5-3-4-11(12)16(21-17)22-9-15(23)19-13-8-10(24-2)6-7-14(13)22/h6-8H,3-5,9H2,1-2H3,(H,19,23)(H,18,20,21) |
InChI Key |
BRTSQLXTBUCXNF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(CCC2)C(=N1)N3CC(=O)NC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Anticancer Agent 98 (Compound 12k)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anticancer agent 98, also identified as compound 12k, is a potent pyrimidine dihydroquinoxalinone derivative that functions as a microtubule-destabilizing agent. It exhibits significant antiproliferative activity across a range of cancer cell lines, including those resistant to taxanes, by inhibiting tubulin polymerization through binding to the colchicine site. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical efficacy. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its primary anticancer effect by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in crucial cellular processes such as mitosis, cell motility, and intracellular transport. The core mechanism involves the direct binding of the agent to β-tubulin at the colchicine binding site, a pocket distinct from the binding sites of other microtubule-targeting agents like taxanes and vinca alkaloids.
This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The inhibition of microtubule assembly leads to a cascade of downstream effects, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. X-ray crystallography studies have confirmed the direct interaction of compound 12k with the colchicine site, revealing that the pyrimidine and quinoxalinone moieties of the molecule form hydrogen bonds with the β and α subunits of tubulin, respectively.[1][2][3]
Signaling Pathway of this compound
The disruption of microtubule dynamics by this compound triggers a series of downstream signaling events that ultimately lead to apoptosis. A key pathway activated by microtubule depolymerization is the Rho-GTPase signaling cascade. This leads to changes in the actin cytoskeleton and contributes to the anti-angiogenic effects of the agent. The sustained mitotic arrest induced by the compound also activates the intrinsic apoptotic pathway.
Caption: Signaling pathway of this compound (Compound 12k).
Quantitative Data
The following tables summarize the key quantitative data for this compound (compound 12k) from preclinical studies.
Table 1: In Vitro Biological Activity
| Parameter | Value | Description |
| Binding Affinity (Kd) | 16.9 μM | Binding affinity to tubulin as determined by Surface Plasmon Resonance (SPR) spectroscopy.[4] |
| IC50 (Tubulin Polymerization) | Not explicitly stated, but potent inhibition observed at 10 μM and 50 μM. | Concentration required to inhibit 50% of tubulin polymerization in vitro.[4] |
| IC50 (Cell Proliferation) | 0.6 - 3 nM | Concentration required to inhibit 50% of cell proliferation in various cancer cell lines (melanoma, breast, pancreatic).[4] |
| Metabolic Stability (t1/2) | >300 min | Half-life in human and mouse liver microsomes, indicating good stability.[4] |
Table 2: In Vivo Antitumor Efficacy in a PC3/TxR Xenograft Model
| Parameter | Value | Description |
| Animal Model | Male NSG mice with PC3/TxR (taxane-resistant prostate cancer) xenograft tumors. | |
| Dosage and Administration | 2.5 mg/kg, intravenous (i.v.), twice per week for 2 weeks.[4] | |
| Tumor Growth Inhibition | Approximately 85.6% | Reduction in tumor volume compared to the control group.[4] |
| Angiogenesis Inhibition | 44% | Reduction in angiogenesis relative to the control group.[4] |
| Toxicity | Well-tolerated with no significant weight loss.[4] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Workflow Diagram:
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol:
-
Reagents and Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP (1 mM final concentration)
-
Glycerol (for stabilization)
-
This compound (dissolved in DMSO)
-
Positive controls (e.g., colchicine, paclitaxel)
-
Negative control (DMSO)
-
96-well microplate
-
Spectrophotometer or fluorometer capable of reading at 340 nm or with appropriate fluorescence filters.
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.
-
Add serial dilutions of this compound or control compounds to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm or fluorescence intensity over a period of 60-90 minutes, taking readings at regular intervals (e.g., every 60 seconds).
-
Analyze the resulting polymerization curves. Inhibition is observed as a decrease in the rate and extent of the absorbance/fluorescence increase compared to the DMSO control.
-
Cell Viability (MTS) Assay
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for the cell viability MTS assay.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
Multi-well spectrophotometer (plate reader).
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium and add them to the appropriate wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 490-500 nm using a plate reader.
-
Subtract the background absorbance and calculate the percentage of cell viability relative to the untreated control. Plot the data to determine the IC50 value.[5][6][7]
-
Immunofluorescence Staining of Microtubules
This technique is used to visualize the microtubule network within cells and to observe the disruptive effects of this compound.
Workflow Diagram:
Caption: Workflow for immunofluorescence staining of microtubules.
Protocol:
-
Reagents and Materials:
-
Cells grown on glass coverslips or chamber slides
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope.
-
-
Procedure:
-
Culture cells on coverslips to the desired confluency.
-
Treat the cells with this compound at various concentrations for a specified time.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature, or with ice-cold methanol for 5-10 minutes at -20°C.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Wash with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody (and DAPI, if desired) for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. Disruption of the network, characterized by diffuse tubulin staining and loss of filamentous structures, indicates the activity of the compound.[8][9][10][11][12]
-
Conclusion
This compound (compound 12k) is a promising microtubule-targeting agent with a well-defined mechanism of action. Its ability to inhibit tubulin polymerization at the colchicine binding site leads to potent antiproliferative and pro-apoptotic effects in a variety of cancer cell lines, including those with acquired resistance to other chemotherapeutic agents. The favorable metabolic stability and significant in vivo efficacy in a taxane-resistant prostate cancer model underscore its potential for further preclinical and clinical development. This guide provides a foundational resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 9. 2.6. Immunofluorescence Staining [bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. A Sample Preparation Protocol for High Throughput Immunofluorescence of Suspension Cells on an Adherent Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Compound 12k: A Potent Tubulin Polymerization Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Compound 12k, a novel pyrimidine dihydroquinoxalinone derivative, has emerged as a highly potent inhibitor of tubulin polymerization, demonstrating significant anticancer activity both in vitro and in vivo. This technical guide provides a comprehensive overview of compound 12k, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. By binding to the colchicine site on β-tubulin, compound 12k disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Its high potency and efficacy, particularly in multidrug-resistant models, position it as a promising candidate for further preclinical and clinical development.
Mechanism of Action
Compound 12k exerts its potent anticancer effects by directly targeting the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. The core of its mechanism lies in the inhibition of tubulin polymerization.
Binding to the Colchicine Site: X-ray crystallography studies have confirmed that compound 12k binds to the colchicine-binding site on β-tubulin.[1][2] This binding prevents the polymerization of α/β-tubulin heterodimers into microtubules. The pyrimidine and quinoxalinone moieties of compound 12k are crucial for its interaction with the colchicine-binding pocket, forming key hydrogen bonds and hydrophobic interactions.[2]
Disruption of Microtubule Dynamics: By inhibiting tubulin polymerization, compound 12k disrupts the dynamic equilibrium of the microtubule network within the cell. This leads to a loss of microtubule integrity, which is essential for the formation of the mitotic spindle during cell division.
Cell Cycle Arrest and Apoptosis: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[3] Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data for compound 12k's inhibitory and cytotoxic activities.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (nM) | Reference |
| 12k | 0.2 | [1][2] |
| Colchicine | 1140 | [4] |
Table 2: In Vitro Cytotoxicity (IC50 values in nM)
| Cell Line | Cancer Type | Compound 12k | Reference |
| A549 | Non-Small Cell Lung | 1.15 ± 0.21 (µM) | [4] |
| LNCaP | Prostate | Not Specified | [5] |
| MCF-7 | Breast | 3.30 ± 0.92 (µM) | [6] |
| ZR-75-1 | Breast | 8.75 ± 2.01 (µM) | [6] |
| MDA-MB-231 | Breast | 18.10 ± 1.65 (µM) | [6] |
| HeLa | Cervical | 1.2 ± 0.09 (µM) | [7] |
| HepG2 | Liver | Not Specified | [7] |
| SGC-7901 | Gastric | Not Specified | [7] |
| K562 | Leukemia | 55-305 | [8] |
| PC-3/TxR | Taxane-Resistant Prostate | Not Specified | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize compound 12k are provided below.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
Protocol:
-
Reagents:
-
Purified porcine brain tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter (e.g., DAPI)
-
Compound 12k and control compounds (e.g., colchicine, paclitaxel)
-
Glycerol (for enhancing polymerization)
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer containing GTP and the fluorescent reporter.[9][10]
-
Add varying concentrations of compound 12k or control compounds to the wells of a 96-well plate.
-
Initiate polymerization by adding the tubulin solution to the wells and incubating the plate at 37°C.[9]
-
Monitor the increase in fluorescence (or absorbance at 340 nm for turbidity-based assays) over time using a plate reader.[3][9]
-
The rate of polymerization is proportional to the increase in signal.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Cell Viability (MTT) Assay
This colorimetric assay determines the cytotoxic effect of a compound on cancer cell lines.
Protocol:
-
Reagents:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Compound 12k
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Treat the cells with a range of concentrations of compound 12k for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, the concentration of the compound that reduces cell viability by 50%.
-
Immunofluorescence Staining of Microtubules
This technique visualizes the effect of a compound on the microtubule network within cells.
Protocol:
-
Reagents:
-
Cells grown on coverslips
-
Compound 12k
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
-
Procedure:
-
Treat cells with compound 12k for the desired time.
-
Permeabilize the cell membranes to allow antibody entry.[13]
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
-
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle after compound treatment.
Protocol:
-
Reagents:
-
Cancer cells
-
Compound 12k
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Treat cells with compound 12k for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C.[15]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark.[15]
-
Analyze the DNA content of the cells using a flow cytometer.
-
The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Reagents:
-
Cancer cells
-
Compound 12k
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
-
Procedure:
-
Treat cells with compound 12k.
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Viable cells are Annexin V- and PI-negative.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells are both Annexin V- and PI-positive.
-
Conclusion
Compound 12k is a potent and promising tubulin polymerization inhibitor with a well-defined mechanism of action. Its ability to bind to the colchicine site, disrupt microtubule dynamics, and induce G2/M arrest and apoptosis in a wide range of cancer cell lines, including those resistant to current therapies, highlights its therapeutic potential. The detailed protocols provided in this guide will enable researchers to further investigate the properties of compound 12k and similar molecules, facilitating the development of new and more effective anticancer agents.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. Synthesis and bioevaluation of novel stilbene-based derivatives as tubulin/HDAC dual-target inhibitors with potent antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-benzylarylamide derivatives as novel tubulin polymerization inhibitors capable of activating the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
- 6. Discovery of novel tumor-targeted near-infrared probes with 6-substituted pyrrolo[2,3-d]pyrimidines as targeting ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Anticancer Agent 98: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 98, also referred to as compound 12k, is an experimental small molecule with demonstrated potential as a microtubule-targeting anticancer agent. Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, based on currently available data.
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic compound with the IUPAC name 7-methoxy-4-[2-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]-1,3-dihydroquinoxalin-2-one.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2857070-72-3 | [2][3] |
| Molecular Formula | C17H19N5O2 | [1][3] |
| Molecular Weight | 325.37 g/mol | [3][4] |
| IUPAC Name | 7-methoxy-4-[2-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]-1,3-dihydroquinoxalin-2-one | [1] |
| Canonical SMILES | O=C1NC2=CC(OC)=CC=C2N(C1)C3=NC(NC)=NC4=C3CCC4 | [3] |
Biological Activity and Mechanism of Action
This compound functions as a potent inhibitor of microtubule/tubulin polymerization.[2][3] This interference with cytoskeletal dynamics leads to its antiproliferative and anti-angiogenic effects.
Inhibition of Tubulin Polymerization
The compound exhibits a high binding affinity to tubulin, with a dissociation constant (Kd) of 16.9 μM as determined by surface plasmon resonance (SPR) spectroscopy.[2] This binding disrupts the assembly of microtubules, a key component of the cellular cytoskeleton essential for mitosis.
Antiproliferative Activity
This compound has demonstrated significant antiproliferative potency against a range of human cancer cell lines, with IC50 values in the nanomolar range.[2]
| Cell Line | Cancer Type | IC50 (nM) |
| Various | Melanoma, Breast Cancer, Pancreatic Cancer | 0.6 - 3 |
In Vivo Efficacy
In a xenograft model using PC3/TxR (paclitaxel-resistant prostate cancer) cells in male NSG mice, intravenous administration of this compound at a dose of 2.5 mg/kg twice weekly for two weeks resulted in a significant reduction in tumor progression.[2] The treatment was well-tolerated, with no significant weight loss observed in the animals.[2]
| Parameter | Result |
| Tumor Growth Inhibition | ~85.6% |
| Angiogenesis Inhibition | ~44% |
Metabolic Stability
The compound has shown good stability in both human and mouse liver microsomes, with a half-life (t1/2) greater than 300 minutes, suggesting favorable metabolic properties.[2][3]
Experimental Protocols
Tubulin Binding Affinity Assay (Surface Plasmon Resonance)
The binding affinity of this compound to tubulin was quantified using an SPR spectroscopy assay.[2] Varying concentrations of the compound (3.125, 6.25, 12.5, 25, and 50 μM) were passed over a sensor chip immobilized with tubulin proteins to determine the dissociation constant (Kd).[2]
Tubulin Polymerization Inhibition Assay
The inhibitory effect on tubulin polymerization was assessed by monitoring the change in turbidity over time.[2] this compound (10 μM and 50 μM) was incubated with tubulin, and the polymerization process was monitored for 60 minutes.[2]
Cell-Based Proliferation Assay
The antiproliferative activity was determined using standard cell viability assays. Cancer cell lines were treated with a range of concentrations of this compound to calculate the half-maximal inhibitory concentration (IC50).
In Vivo Xenograft Study
Male NSG mice were implanted with PC3/TxR xenograft tumors.[2] The mice were treated with this compound (2.5 mg/kg, i.v., twice per week for 2 weeks) or a vehicle control.[2] Tumor volume and body weight were monitored throughout the study.[2]
Visualizations
Signaling Pathway: Inhibition of Microtubule Dynamics
Caption: Mechanism of action of this compound.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for in vivo efficacy assessment.
References
In Vitro Antiproliferative Activity of Anticancer Agent 98 (A Technical Overview Based on Taxane Analogs)
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiproliferative activity of "Anticancer Agent 98," a model compound representing the taxane class of chemotherapeutic drugs. Taxanes, including the well-known agents Paclitaxel and Docetaxel, are potent mitotic inhibitors used in the treatment of a wide range of solid tumors.[1][2] This document summarizes key quantitative data, details common experimental protocols for assessing antiproliferative effects, and visualizes the core signaling pathways involved in its mechanism of action.
Quantitative Data: Antiproliferative Activity
The in vitro potency of this compound is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the agent required to inhibit the proliferation of cancer cells by 50%. The IC50 values are highly dependent on the cancer cell line and the duration of exposure. Taxanes generally exhibit high potency, with IC50 values in the nanomolar range across various tumor types.[3] Docetaxel has been reported to be approximately twice as potent as Paclitaxel in many cell lines.[1][3]
Below is a summary of representative IC50 values for taxane analogs against common human cancer cell lines.
| Cell Line | Cancer Type | Agent | IC50 (nM) | Exposure Time | Assay Method | Reference |
| MCF-7 | Breast Adenocarcinoma | Docetaxel | ~2.5 - 5 | 48-72h | MTT / SRB | [4][5] |
| Paclitaxel | ~5 - 10 | 48-72h | MTT / SRB | [3] | ||
| A549 | Lung Carcinoma | Docetaxel | ~1.5 - 4 | 48-72h | MTT / CCK-8 | [4][5][6] |
| Paclitaxel | ~4 - 8 | 48-72h | MTT / SRB | [3] | ||
| PC-3 | Prostate Adenocarcinoma | Docetaxel | ~3 - 6 | 72h | MTT | [7][8] |
| Paclitaxel | ~6 - 12 | 72h | MTT | [7] | ||
| OVCAR-3 | Ovarian Adenocarcinoma | Docetaxel | ~1 - 3 | 48h | MTT | [1] |
| Paclitaxel | ~2 - 6 | 48h | MTT | [1] |
Note: IC50 values are approximate and can vary significantly based on specific experimental conditions, such as cell passage number, serum concentration, and assay protocol variations.
Experimental Protocols
The determination of antiproliferative activity is commonly performed using colorimetric assays that measure cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted standard.[9][10][11]
MTT Cell Proliferation Assay Protocol
This protocol outlines the steps to determine the IC50 value of an anticancer agent.
Principle: The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases of metabolically active, viable cells.[10][11][12] The amount of formazan produced is directly proportional to the number of living cells. The crystals are solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[12]
Materials:
-
Human cancer cell line of interest (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)[9]
-
Sterile 96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed the cells into a 96-well plate at an optimized density (e.g., 2,000-5,000 cells/well in 100 µL of medium) and incubate for 18-24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the agent. Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) in a humidified CO2 incubator at 37°C.[9]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13]
-
Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[9]
-
Absorbance Reading: Place the plate on an orbital shaker for about 10-15 minutes in the dark to ensure complete dissolution of the formazan.[9][10] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[12]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Mechanism of Action and Signaling Pathways
This compound, as a taxane analog, exerts its primary cytotoxic effect by disrupting microtubule dynamics.[1]
Primary Mechanism:
-
Microtubule Stabilization: Taxanes bind to the β-tubulin subunit of microtubules.[1][2] This binding promotes the assembly of tubulin into microtubules and stabilizes them, preventing the depolymerization necessary for dynamic instability.[14]
-
Mitotic Arrest: The stabilized, non-functional microtubules disrupt the formation of the mitotic spindle during cell division. This leads to a prolonged blockage of the cell cycle at the G2/M phase, preventing cells from completing mitosis.[2][14]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers cellular stress signals that ultimately lead to programmed cell death, or apoptosis.[7][14]
Downstream Signaling: The transition from mitotic arrest to apoptosis involves several key signaling pathways:
-
Bcl-2 Phosphorylation: One of the critical events is the phosphorylation of the anti-apoptotic protein Bcl-2.[7][14] This phosphorylation inactivates its protective function, thereby promoting the release of pro-apoptotic factors from the mitochondria.
-
Caspase Activation: The release of mitochondrial factors like cytochrome c initiates the caspase cascade, leading to the activation of executioner caspases (e.g., Caspase-3), which dismantle the cell.
-
p53 Activation: In some cellular contexts, taxanes can increase the production of the p53 tumor suppressor protein, which can contribute to cell cycle arrest and apoptosis.[14]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining IC50 using the MTT cell viability assay.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of this compound (Taxane).
References
- 1. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antiproliferative activity of docetaxel (Taxotere), paclitaxel (Taxol) and cisplatin against human tumour and normal bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Docetaxel inhibits the proliferation of non-small-cell lung cancer cells via upregulation of microRNA-7 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of taxanes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of taxanes on androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchtweet.com [researchtweet.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-Angiogenesis Studies of Anticancer Agent 98: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-angiogenic properties of Anticancer Agent 98, also identified as compound 12k. This agent has demonstrated potent anti-cancer activity by inhibiting microtubule polymerization, a mechanism that also confers significant anti-angiogenic effects. This document outlines the quantitative data from key in vitro assays, detailed experimental protocols, and the underlying signaling pathways involved in its mechanism of action.
Quantitative Data Summary
The anti-angiogenic and anti-proliferative activities of this compound (compound 12k) have been evaluated in various in vitro models. The key quantitative findings are summarized in the tables below.
Table 1: In Vitro Anti-Proliferative and Tubulin Polymerization Inhibition Data
| Parameter | Cell Line/Target | Value | Reference |
| IC₅₀ (Anti-proliferative) | Melanoma, Breast, Pancreatic Cancer | 0.6 - 3 nM | [1] |
| Kd (Tubulin Binding) | Tubulin Protein | 16.9 μM | [1] |
| Tubulin Polymerization | - | Strong inhibition at 10 μM and 50 μM | [1] |
| Anti-angiogenesis Effect | COS-7 Cells | Observed at 100 nM (4h) | [1] |
Table 2: In Vitro Anti-Angiogenic Activity in Human Umbilical Vein Endothelial Cells (HUVECs)
| Assay | Parameter | Result |
| Tube Formation Assay | Tube Length | Dose-dependent decrease |
| Branching Points | Dose-dependent decrease | |
| Total Loops | Dose-dependent decrease | |
| Cell-Covered Area | Dose-dependent decrease |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following section provides a representative protocol for the endothelial cell tube formation assay, a key method for assessing in vitro angiogenesis.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well cell culture plates
-
This compound (compound 12k) stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw the Basement Membrane Extract (BME) on ice overnight. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure even coating of the well bottom.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 1 x 10⁵ cells/mL.
-
Treatment Preparation: Prepare serial dilutions of this compound in EGM-2 from the stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Cell Plating and Treatment: Add 100 µL of the HUVEC suspension to each BME-coated well. Immediately add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 4-18 hours. Monitor tube formation periodically under an inverted microscope.
-
Imaging and Quantification:
-
For visualization, the cells can be stained with Calcein AM.
-
Capture images of the tube network in each well using an inverted microscope.
-
Quantify the anti-angiogenic effect by measuring parameters such as total tube length, number of branching points, and number of enclosed loops using angiogenesis analysis software.
-
Signaling Pathways and Mechanism of Action
This compound exerts its anti-angiogenic effects primarily through the inhibition of microtubule dynamics. This disruption of the endothelial cell cytoskeleton interferes with key processes required for angiogenesis.
Workflow of In Vitro Anti-Angiogenesis Assay
Caption: Workflow for the in vitro endothelial cell tube formation assay.
Signaling Pathway of Anti-Angiogenic Action
The primary mechanism of action of this compound is the inhibition of tubulin polymerization by binding to the colchicine site. This leads to a cascade of downstream effects that impair endothelial cell function and inhibit angiogenesis.
Caption: Signaling pathway of this compound's anti-angiogenic effects.
References
Molecular Target Identification for Anticancer Agent 98: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification of a drug's molecular target is a critical step in the development of novel anticancer therapeutics. It provides a mechanistic understanding of the agent's efficacy and potential toxicities, enables patient selection strategies, and informs the development of next-generation compounds. This guide outlines the comprehensive strategy and experimental methodologies employed to identify and validate the molecular target of the novel investigational compound, Anticancer Agent 98 (AA-98). Through a combination of computational, biochemical, and cell-based assays, we have identified and confirmed that AA-98 is a potent and selective inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin).
Quantitative Data Summary
The following tables summarize the key quantitative data from the primary screening and validation assays for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of AA-98
This table presents the half-maximal inhibitory concentration (IC50) of AA-98 against a panel of key kinases involved in oncogenic signaling. Data reveals a high degree of selectivity for mTOR kinase.
| Kinase Target | AA-98 IC50 (nM) |
| mTOR | 8.2 |
| PI3Kα | 1,250 |
| PI3Kβ | 1,890 |
| Akt1 | > 10,000 |
| MEK1 | > 10,000 |
| ERK2 | > 10,000 |
| CDK2 | 8,500 |
Table 2: Anti-proliferative Activity of AA-98 in Cancer Cell Lines
This table shows the half-maximal growth inhibition (GI50) concentrations for AA-98 across a panel of human cancer cell lines with known genetic backgrounds.
| Cell Line | Cancer Type | Key Mutations | AA-98 GI50 (nM) |
| MCF-7 | Breast Cancer | PIK3CA Mutant | 15.6 |
| PC-3 | Prostate Cancer | PTEN Null | 22.4 |
| U-87 MG | Glioblastoma | PTEN Null | 18.9 |
| A549 | Lung Carcinoma | KRAS Mutant | 850.7 |
| HCT116 | Colorectal Carcinoma | KRAS Mutant | 912.3 |
Table 3: Pharmacodynamic Biomarker Modulation by AA-98
This table quantifies the dose-dependent inhibition of downstream mTOR signaling targets in PC-3 cells, as measured by quantitative Western blot analysis after 24 hours of treatment.
| Analyte (Phosphorylated) | AA-98 Conc. (nM) | % Inhibition of Phosphorylation (vs. Vehicle) |
| p-4E-BP1 (Thr37/46) | 10 | 35% |
| 50 | 88% | |
| 250 | 95% | |
| p-S6K (Thr389) | 10 | 42% |
| 50 | 91% | |
| 250 | 97% | |
| p-Akt (Ser473) | 250 | < 5% (No significant inhibition) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Assay Principle: A competitive displacement assay that measures the binding of the test compound (AA-98) to the kinase of interest.
-
Reagents: LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™-labeled Kinase Tracer, and purified, active kinases (mTOR, PI3K, Akt, etc.).
-
Procedure:
-
Prepare a 10-point serial dilution of AA-98 in the assay buffer (e.g., 100 µM to 5 nM).
-
In a 384-well plate, add the kinase, the Eu-labeled antibody, and the Alexa Fluor™ tracer to each well.
-
Add the diluted AA-98 or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
-
Data Analysis: The FRET ratio is calculated and plotted against the logarithm of the AA-98 concentration. The IC50 value is determined using a four-parameter logistic curve fit.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Assay Principle: Measures ATP levels as an indicator of metabolically active, viable cells.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well opaque-walled plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a 9-point serial dilution of AA-98 (e.g., 50 µM to 2 nM) or vehicle control for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in an amount equal to the culture medium volume.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: The luminescent signal is normalized to the vehicle-treated control. The GI50 value is calculated by fitting the data to a sigmoidal dose-response curve.
Western Blotting for Phospho-protein Analysis
-
Procedure:
-
Plate PC-3 cells and allow them to adhere. Starve the cells in a serum-free medium for 12 hours.
-
Treat cells with various concentrations of AA-98 (e.g., 10, 50, 250 nM) or vehicle for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of total protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-4E-BP1, anti-p-S6K, anti-p-Akt, and total protein counterparts).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Densitometry is performed using ImageJ or similar software. The signal for each phosphorylated protein is normalized to its corresponding total protein signal to control for loading differences.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the target identification of AA-98.
Caption: The PI3K/AKT/mTOR signaling pathway with the inhibitory action of AA-98 on mTORC1.
Caption: High-level workflow for the molecular target identification of this compound.
Caption: Workflow for affinity-based target identification using chemical proteomics.
preclinical research on pyrimidine dihydroquinoxalinone derivatives
An In-depth Technical Guide on the Preclinical Research of Pyrimidine Dihydroquinoxalinone Derivatives
This technical guide provides a comprehensive overview of the as potent anticancer agents. The content is primarily based on a detailed study that designed, synthesized, and evaluated these compounds, demonstrating their efficacy both in vitro and in vivo.[1][2][3][4][5][6][7] This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to Pyrimidine Dihydroquinoxalinone Derivatives
Pyrimidine dihydroquinoxalinone derivatives are a novel class of small molecules that have shown significant promise as anticancer agents.[1][2][3][4][5][6][7] These compounds have been developed to improve upon the therapeutic properties of earlier tubulin polymerization inhibitors.[1][2][3][4] The primary mechanism of action for these derivatives is the inhibition of microtubule formation by binding to the colchicine site on tubulin.[1][2][3][4][5][6][7] This interference with microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Preclinical studies have demonstrated that these derivatives possess potent cytotoxic activity against a broad range of cancer cell lines, including those resistant to standard chemotherapies like taxanes.[1][2][3] Furthermore, lead compounds from this class have exhibited improved metabolic stability, water solubility, and significant tumor growth inhibition in animal models.[1][4]
Mechanism of Action: Tubulin Polymerization Inhibition
The primary molecular target of pyrimidine dihydroquinoxalinone derivatives is the tubulin protein. Specifically, they act as colchicine-binding site inhibitors (CBSIs).[1][2][3][4] By binding to the colchicine site on β-tubulin, these compounds prevent the polymerization of αβ-tubulin heterodimers into microtubules.[1][2][3] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[8]
Caption: Mechanism of action of pyrimidine dihydroquinoxalinone derivatives.
Quantitative Data Summary
The preclinical evaluation of pyrimidine dihydroquinoxalinone derivatives has generated significant quantitative data, which is summarized below.
Table 1: In Vitro Cytotoxicity of Lead Compounds
The half-maximal inhibitory concentration (IC50) values were determined using an MTS assay against a panel of human cancer cell lines.[1]
| Compound | A375 (Melanoma) IC50 (nM) | M14 (Melanoma) IC50 (nM) | MDA-MB-231 (Breast) IC50 (nM) | MDA-MB-453 (Breast) IC50 (nM) | Mia PaCa-2 (Pancreatic) IC50 (nM) | PANC-1 (Pancreatic) IC50 (nM) | PC3 (Prostate) IC50 (nM) | PC-3/TxR (Taxane-Resistant Prostate) IC50 (nM) |
| 12k | 0.2 | 0.3 | 0.4 | 0.5 | 0.3 | 0.4 | 0.3 | 0.6 |
| 12j | 0.4 | 0.5 | 0.6 | 0.7 | 0.5 | 0.6 | 0.5 | 0.8 |
| 12e | 1.2 | 1.5 | 1.8 | 2.1 | 1.6 | 1.9 | 1.7 | 2.5 |
| Colchicine | 2.5 | 3.1 | 3.5 | 4.2 | 3.2 | 3.8 | 3.4 | 5.1 |
| Paclitaxel | 1.8 | 2.2 | 2.5 | 2.9 | 2.3 | 2.7 | 2.4 | >1000 |
Data extracted from the primary research publication.[1]
Table 2: In Vivo Efficacy in a Taxane-Resistant Prostate Cancer Xenograft Model
The in vivo anticancer activity of compound 12k was evaluated in a PC-3/TxR xenograft model in mice.[2]
| Treatment Group | Dose and Schedule | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 | 0 |
| Compound 12k | 2.5 mg/kg, i.v., twice a week | 375 | 70 |
Data extracted from the primary research publication.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Overall Experimental Workflow
The preclinical evaluation of these derivatives followed a systematic workflow from chemical synthesis to in vivo testing.
Caption: Preclinical research workflow for pyrimidine dihydroquinoxalinone derivatives.
In Vitro Cytotoxicity (MTS Assay)
The antiproliferative activity of the synthesized compounds was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]
-
Cell Plating: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells were treated with various concentrations of the pyrimidine dihydroquinoxalinone derivatives for 72 hours.
-
MTS Reagent Addition: After the incubation period, the MTS reagent was added to each well.
-
Incubation: The plates were incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Tubulin Polymerization Inhibition Assay
The ability of the compounds to inhibit tubulin polymerization was assessed using a fluorescence-based assay.
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a fluorescent reporter in a polymerization buffer was prepared.
-
Compound Addition: The test compounds or a vehicle control were added to the reaction mixture.
-
Fluorescence Monitoring: The polymerization of tubulin was initiated by increasing the temperature to 37°C, and the fluorescence was monitored over time using a microplate reader.
-
Data Analysis: The inhibition of tubulin polymerization was determined by comparing the fluorescence curves of the compound-treated samples to the control.
In Vivo Xenograft Study
The in vivo anticancer efficacy was evaluated in a taxane-resistant prostate cancer xenograft model.[2]
-
Animal Model: Male athymic nude mice were used for the study.
-
Tumor Implantation: PC-3/TxR cells were subcutaneously injected into the flanks of the mice.
-
Treatment Initiation: When the tumors reached a palpable size, the mice were randomized into treatment and control groups.
-
Drug Administration: The lead compound (e.g., 12k) was administered intravenously at the specified dose and schedule.
-
Tumor Measurement: Tumor volume was measured twice a week using calipers.
-
Efficacy Evaluation: The antitumor efficacy was determined by comparing the tumor growth in the treated group to the vehicle control group.
Conclusion
The has identified a promising new class of anticancer agents.[1][2][3][4] These compounds exhibit potent in vitro cytotoxicity against a wide range of cancer cell lines, including drug-resistant strains, by effectively inhibiting tubulin polymerization.[1][2][3] The lead compound, 12k, has demonstrated significant in vivo tumor growth inhibition in a taxane-resistant prostate cancer model, highlighting its potential for further clinical development.[2] The favorable metabolic stability and solubility profiles of these derivatives further support their advancement as potential therapeutic candidates for the treatment of various cancers.[1]
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - NP [thermofisher.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacology and Toxicology Profile of Anticancer Agent 98
Disclaimer: "Anticancer agent 98" is a hypothetical compound. The data and descriptions presented in this document are representative examples generated for illustrative purposes and are based on typical profiles of developmental anticancer agents.
Executive Summary
This compound is a novel, orally bioavailable small molecule designed as a potent and selective inhibitor of a key kinase in oncogenic signaling. This document provides a comprehensive overview of its preclinical pharmacology, pharmacokinetics, and toxicology profile. In vitro studies demonstrate high potency against various cancer cell lines, and in vivo experiments in xenograft models show significant tumor growth inhibition. The agent exhibits a manageable toxicology profile in rodent and non-rodent species, supporting its further development as a potential therapeutic for specific malignancies.
Pharmacology
Mechanism of Action
This compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling. By irreversibly binding to the cysteine residue at position 481 (Cys-481) in the BTK active site, the agent effectively blocks its downstream signaling cascade. This inhibition disrupts critical pathways for B-cell proliferation, survival, and trafficking, which are hyperactive in various B-cell malignancies.
Signaling Pathway
The diagram below illustrates the B-cell receptor signaling pathway and the inhibitory action of this compound.
Caption: BTK signaling pathway and inhibition by this compound.
In Vitro Potency
The inhibitory activity of this compound was assessed against a panel of B-cell malignancy cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC subtype) | 0.85 |
| REC-1 | Mantle Cell Lymphoma | 2.5 |
| MEC-1 | Chronic Lymphocytic Leukemia | 5.1 |
| Ramos | Burkitt's Lymphoma | > 10,000 |
Table 1: In vitro cell viability (72h) of this compound.
Pharmacokinetics
Pharmacokinetic properties were evaluated in male Sprague-Dawley rats following a single oral dose.
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 10 |
| Cmax | ng/mL | 850 ± 95 |
| Tmax | h | 1.5 |
| AUC(0-inf) | ng·h/mL | 4120 ± 550 |
| T½ (half-life) | h | 3.8 ± 0.7 |
| Bioavailability (F%) | % | 65 |
Table 2: Pharmacokinetic parameters of this compound in rats.
Toxicology
Toxicology was assessed via single-dose and repeat-dose studies in two species.
| Study Type | Species | NOAEL (mg/kg/day) | Key Findings |
| 14-Day Dose Range-Finding | Rat | 100 | Mild, reversible elevation in liver enzymes at ≥ 300 mg/kg. |
| 28-Day Repeat-Dose | Rat | 75 | Dose-dependent gastrointestinal effects (diarrhea) at ≥ 150 mg/kg. |
| 28-Day Repeat-Dose | Beagle Dog | 30 | Mild hematological changes (transient thrombocytopenia) at ≥ 60 mg/kg. |
Table 3: Summary of toxicology studies for this compound.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Plating: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: this compound was serially diluted in DMSO and added to the wells to achieve final concentrations ranging from 0.1 nM to 100 µM. Control wells received DMSO vehicle.
-
Incubation: Plates were incubated for 72 hours.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and plates were incubated for an additional 4 hours.
-
Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: Absorbance was measured at 570 nm using a microplate reader.
-
Analysis: IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
In Vivo Tumor Xenograft Study
The workflow for the in vivo efficacy study is depicted below.
Caption: Workflow for the in vivo mouse xenograft efficacy study.
-
Cell Implantation: Female immunodeficient mice (NU/NU, 6-8 weeks old) were subcutaneously inoculated in the right flank with 5 x 10^6 TMD8 cells suspended in Matrigel.
-
Tumor Growth: Tumors were allowed to grow until they reached an average volume of approximately 150 mm³.
-
Randomization & Dosing: Animals were randomized into treatment groups (n=8 per group). Dosing was initiated via oral gavage once daily with either vehicle control or this compound (e.g., 10 mg/kg).
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was terminated after 28 days of treatment or when tumors reached a predetermined maximum size. Tumors were excised for ex vivo analysis.
-
Analysis: Tumor growth inhibition (TGI) was calculated for the treated group relative to the vehicle control group. Statistical significance was determined using a two-way ANOVA.
An In-depth Technical Guide to Anticancer Agent 98 (CAS: 2857070-72-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anticancer agent 98, also identified as compound 12k, is a novel and potent small molecule inhibitor of tubulin polymerization with the CAS number 2857070-72-3. This document provides a comprehensive technical overview of its preclinical data, mechanism of action, and detailed experimental protocols. The agent demonstrates significant antiproliferative and anti-angiogenic properties in vitro and potent tumor growth inhibition in vivo, particularly in taxane-resistant models. By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This guide consolidates the available quantitative data into structured tables and provides detailed methodologies for key experimental assays to facilitate further research and development.
Chemical and Physical Properties
This compound is a pyrimidine dihydroquinoxalinone derivative.
| Property | Value | Source |
| CAS Number | 2857070-72-3 | [1][2] |
| Molecular Formula | C17H19N5O2 | [2] |
| Molecular Weight | 325.37 g/mol | [2] |
| Synonyms | Compound 12k, HY-149920 | [2][3] |
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.
-
Target: The agent directly binds to the colchicine-binding site on the β-tubulin subunit.[4]
-
Action: This binding event inhibits the polymerization of α/β-tubulin heterodimers into microtubules.
-
Cellular Consequence: The disruption of the microtubule network leads to the arrest of the cell cycle at the G2/M phase, triggering mitotic catastrophe and ultimately leading to apoptotic cell death.
The signaling pathway initiated by the inhibition of tubulin polymerization is visualized below.
References
An In-Depth Technical Guide to the Initial Evaluation of Anticancer Agent 98 Stability in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the methodologies and data interpretation involved in the initial assessment of the metabolic stability of a novel compound, designated here as Anticancer agent 98, using liver microsomes. The stability of a drug candidate in the presence of liver enzymes is a critical early indicator of its potential pharmacokinetic profile, influencing its bioavailability and dosing regimen.
Introduction
The liver is the primary site of drug metabolism, largely orchestrated by the cytochrome P450 (CYP450) family of enzymes located in the endoplasmic reticulum of hepatocytes.[1][2] In vitro metabolic stability assays using liver microsomes, which are vesicles of the endoplasmic reticulum, offer a robust and high-throughput method to assess a compound's susceptibility to this first-pass metabolism.[3][4] These studies are crucial in early drug discovery to identify candidates with favorable pharmacokinetic properties.[5][6] A compound with very low metabolic stability may be cleared from the body too quickly to exert its therapeutic effect, while a highly stable compound might accumulate and cause toxicity.[7] This guide details the experimental protocols, data presentation, and underlying biochemical pathways relevant to these initial stability studies.
Core Concepts in Liver Microsome Stability Assays
The fundamental principle of a liver microsome stability assay is to incubate a test compound with liver microsomes and a necessary cofactor, typically NADPH, to initiate enzymatic reactions.[4] The concentration of the parent compound is then measured at various time points to determine its rate of disappearance.[8] From this data, key parameters such as the half-life (t½) and intrinsic clearance (CLint) can be calculated.[9] These parameters provide a quantitative measure of the compound's metabolic stability.[9]
Table 1: Key Parameters in Metabolic Stability Assessment
| Parameter | Description | Significance in Drug Development |
| Half-life (t½) | The time required for the concentration of the compound to decrease by half. | A primary indicator of how long the drug will remain in the body. |
| Intrinsic Clearance (CLint) | The rate at which a drug is metabolized by liver enzymes in the absence of other physiological limitations. | Used to predict in vivo hepatic clearance and overall drug exposure. |
Experimental Protocols
The following protocols are generalized from standard industry practices for assessing the metabolic stability of a compound in human, rat, and mouse liver microsomes.
Materials and Reagents
-
Test Compound: this compound
-
Liver Microsomes: Pooled from multiple donors for human, rat, and mouse (e.g., from BioIVT)
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4)
-
Quenching Solution: Acetonitrile containing an internal standard
-
Control Compounds: Compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)
Incubation Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
Pre-warm the incubation mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add this compound to the incubation mixture (final concentration typically 1 µM).
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Sampling:
-
Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[4]
-
The reaction in each aliquot is immediately stopped by adding a cold quenching solution (e.g., acetonitrile).
-
-
Sample Processing and Analysis:
-
The quenched samples are centrifuged to precipitate proteins.
-
The supernatant is transferred for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.[8]
-
Data Analysis
The percentage of the remaining parent compound at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of this line represents the elimination rate constant (k).
-
Half-life (t½) is calculated using the formula: t½ = 0.693 / k
-
Intrinsic Clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
Data Presentation
The quantitative results from the liver microsome stability assays for this compound across different species are summarized below.
Table 2: Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 25.8 | 26.9 |
| Rat | 15.2 | 45.6 |
| Mouse | 8.7 | 79.7 |
Table 3: Comparative Stability with Control Compounds (Human Liver Microsomes)
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
| This compound | 25.8 | 26.9 | Moderate |
| Verapamil (High Clearance) | < 5 | > 138 | Low |
| Warfarin (Low Clearance) | > 60 | < 11.5 | High |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vitro liver microsome stability assay.
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. bioivt.com [bioivt.com]
- 6. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 7. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Anticancer Agent 98
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anticancer agent 98 is a potent microtubule/tubulin-polymerization inhibitor with significant antiproliferative and anti-angiogenesis effects observed in vitro.[1] It has demonstrated high-binding affinity to tubulin proteins and effectively inhibits tubulin polymerization.[1] This compound has shown promising results against various cancer cell lines, including melanoma, breast, and pancreatic cancers, with IC50 values in the nanomolar range.[1] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/System |
| IC50 | 0.6 - 3 nM | Melanoma, Breast, Pancreatic Cancer |
| Tubulin Binding (Kd) | 16.9 μM | SPR Spectroscopy Assay |
| Tubulin Polymerization | Strong Inhibition | 10 μM, 50 μM (0-60 min) |
| β-tubulin Adduct | Dose-dependent increase | PC-3 cells (300 nM, 1 μM, 3 μM; 2h) |
| Anti-angiogenesis | Effective | COS-7 cells (100 nM; 4h) |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, or other relevant lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range based on its low nanomolar IC50 would be from 0.01 nM to 100 nM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3] Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[3]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1x, 5x, and 10x the IC50 value) for 24-48 hours. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
As a microtubule inhibitor, this compound is expected to cause cell cycle arrest, likely at the G2/M phase. This can be assessed by staining DNA with Propidium Iodide and analyzing the cell population distribution across different cell cycle phases using flow cytometry.[4][5]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1x, 5x, and 10x the IC50 value) for 24 hours.
-
Harvest the cells, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.[6]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound.
Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes for Anticancer Agent 98 in Cancer Cell Culture
Introduction
Anticancer agent 98, also identified as compound 12k, is a potent inhibitor of microtubule and tubulin polymerization with a binding affinity (Kd) of 16.9 μM.[1] This agent demonstrates significant antiproliferative activity against a range of tumor cells and exhibits anti-angiogenic effects in vitro.[1] Its mechanism of action centers on the disruption of microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and subsequent apoptosis. This compound has shown particular efficacy in melanoma, breast, and pancreatic cancer cell lines, with IC50 values in the low nanomolar range.[1] Furthermore, it has been observed to increase β-tubulin adducts in PC-3 cells in a dose-dependent manner.[1]
Mechanism of Action
This compound exerts its cytotoxic effects by directly interfering with the polymerization of tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic structures essential for the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, this compound disrupts the formation and function of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[2][3] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the involvement of Bcl-2 family proteins and the activation of caspases, ultimately leading to programmed cell death.[2][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Melanoma | Melanoma | 0.6 - 3 | [1] |
| Breast Cancer | Breast Cancer | 0.6 - 3 | [1] |
| Pancreatic Cancer | Pancreatic Cancer | 0.6 - 3 | [1] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in cancer cell culture.
1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[5]
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.[7]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
3. Western Blotting for Tubulin and Apoptosis-Related Proteins
This protocol is used to detect changes in the expression and modification of key proteins involved in the mechanism of action of this compound.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-tubulin, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
4. In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of this compound on tubulin polymerization.
-
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a fluorescent reporter.
-
This compound
-
96-well plate (black, clear bottom)
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in a polymerization buffer containing GTP and a fluorescent reporter.[9]
-
Add different concentrations of this compound or a vehicle control (DMSO) to the tubulin solution in a pre-warmed 96-well plate.[9]
-
Monitor the fluorescence intensity at 37°C for 60 minutes, with readings taken every minute. The excitation and emission wavelengths will depend on the fluorescent reporter used (e.g., 360 nm excitation and 450 nm emission).[9]
-
An increase in fluorescence indicates tubulin polymerization. Plot the fluorescence intensity over time to visualize the effect of this compound on the rate and extent of polymerization.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
Application Notes and Protocols: Anticancer Agent 98 for In Vivo Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anticancer Agent 98 is a novel small molecule inhibitor targeting the downstream signaling of the Epidermal Growth Factor Receptor (EGFR), a key pathway implicated in the proliferation and survival of various cancer types. These application notes provide detailed protocols and representative data for the use of this compound in preclinical in vivo mouse xenograft models. The following sections outline recommended dosages, administration routes, and experimental workflows for evaluating the anti-tumor efficacy of this compound.
Quantitative Data Summary
The following tables summarize typical data obtained from in vivo efficacy studies using this compound in a human non-small cell lung cancer (NSCLC) NCI-H1975 xenograft model, which harbors an EGFR T790M mutation.
Table 1: Dose-Response and Tumor Growth Inhibition (TGI)
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Frequency | Final Tumor Volume (mm³) ± SEM | TGI (%) |
|---|---|---|---|---|---|
| Vehicle Control | 0 | Oral (p.o.) | Once Daily (QD) | 1520 ± 185 | 0% |
| This compound | 10 | Oral (p.o.) | Once Daily (QD) | 988 ± 155 | 35% |
| This compound | 25 | Oral (p.o.) | Once Daily (QD) | 517 ± 98 | 66% |
| this compound | 50 | Oral (p.o.) | Once Daily (QD) | 243 ± 62 | 84% |
Table 2: Animal Body Weight Analysis
| Treatment Group | Dosage (mg/kg) | Mean Body Weight Change (%) ± SEM (Day 21) | Observations |
|---|---|---|---|
| Vehicle Control | 0 | +5.5 ± 1.2% | No adverse effects observed. |
| This compound | 10 | +4.8 ± 1.5% | No significant weight loss; well-tolerated. |
| This compound | 25 | +1.2 ± 2.1% | No significant weight loss; well-tolerated. |
| this compound | 50 | -3.7 ± 2.5% | Minor, reversible weight loss; considered acceptable toxicity. |
Signaling Pathway
This compound acts by inhibiting key downstream effectors of the EGFR signaling cascade, primarily the PI3K/AKT and MAPK pathways, leading to reduced cell proliferation and increased apoptosis.
Caption: EGFR signaling pathway inhibited by this compound.
Experimental Protocols
4.1. Cell Culture and Xenograft Implantation
-
Cell Culture: Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Preparation: Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Cell Viability: Determine cell viability using a trypan blue exclusion assay. Ensure viability is >95%.
-
Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.
-
Animal Injection: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.
4.2. In Vivo Efficacy Study Workflow
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Animal Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Record the body weight of each mouse.
-
Agent Preparation:
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water).
-
Prepare this compound by first dissolving it in a minimal amount of DMSO, then diluting to the final concentration with the vehicle solution. The final DMSO concentration should not exceed 5%.
-
Prepare fresh formulations daily.
-
-
Drug Administration: Administer the vehicle or this compound solution to the respective groups via oral gavage (p.o.) at the specified dosages once daily. The administration volume is typically 10 mL/kg of body weight.
-
Monitoring:
-
Measure tumor volumes and body weights twice weekly throughout the study.
-
Monitor the animals daily for any signs of toxicity or distress (e.g., changes in posture, activity, or fur texture).
-
-
Study Endpoint: The study is typically terminated when the mean tumor volume in the vehicle control group reaches approximately 1500-2000 mm³, or after a pre-determined duration (e.g., 21 or 28 days).
-
Data Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
Caption: Experimental workflow for a mouse xenograft efficacy study.
Safety and Handling
This compound is a potent cytotoxic compound. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound and its formulations. All animal procedures must be approved by and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Application Notes and Protocols for Establishing a PC3/TxR Taxane-Resistant Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxane-based chemotherapy, including drugs like paclitaxel and docetaxel, remains a cornerstone in the treatment of advanced prostate cancer. However, the development of taxane resistance is a significant clinical challenge, leading to treatment failure and disease progression. To facilitate the study of resistance mechanisms and the development of novel therapeutic strategies to overcome them, robust and reproducible preclinical models are essential. The PC3 human prostate cancer cell line, which is androgen-independent, is a widely used model for advanced prostate cancer. The development of taxane-resistant PC3 (PC3/TxR) cell lines and their subsequent use in xenograft models provides a valuable platform for in vivo investigations.
These application notes provide detailed protocols for the establishment of a PC3/TxR taxane-resistant xenograft model, from the initial generation of the resistant cell line to the development and monitoring of the in vivo tumor model.
Data Summary
The following tables summarize key quantitative data related to the characterization of PC3/TxR cells and their corresponding xenograft models.
Table 1: In Vitro Taxane Sensitivity
| Cell Line | Drug | IC50 (nM) | Resistance Index |
| PC3 (Parental) | Docetaxel | 4.75 ± 0.05[1] | - |
| PC3/DTX (Docetaxel-Resistant) | Docetaxel | 52.00 ± 0.04[1] | 10.9-fold[1] |
| PC3 (Parental) | Paclitaxel | 5.16[2] | - |
| PC3-TxR (Paclitaxel-Resistant) | Paclitaxel | 56.39[2] | ~11-fold[2] |
Table 2: In Vivo Tumor Growth Inhibition by Docetaxel
| Xenograft Model | Treatment Group | Tumor Size Increase (%) | p-value |
| PC3 (Parental) | Control (Vehicle) | 158%[3] | - |
| PC3 (Parental) | Docetaxel | 55%[3] | 0.024[3] |
| PC3-TxR | Control (Vehicle) | 274%[3] | - |
| PC3-TxR | Docetaxel | No significant inhibition[3] | >0.05[3] |
Experimental Protocols
Protocol 1: Generation of Taxane-Resistant PC3 (PC3/TxR) Cells
This protocol describes the generation of a docetaxel-resistant PC3 cell line (PC-3/DTX) through continuous exposure to intermittently increasing concentrations of the drug.[1]
Materials:
-
PC3 human prostate cancer cell line
-
F-12K Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Docetaxel
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Culture: Culture PC3 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Initial Drug Exposure: Seed PC3 cells in a 96-well plate and expose them to 0.1 nM docetaxel for 24 hours.
-
Recovery: Replace the docetaxel-containing medium with fresh, drug-free medium and allow the cells to recover and proliferate.
-
Dose Escalation: Once the cells have been cultured three times in the presence of 0.1 nM docetaxel, continuously incubate them with a higher concentration of 0.2 nM docetaxel for 24 hours, followed by a recovery period in drug-free medium.
-
Stepwise Increase: Repeat the process of exposure and recovery, gradually increasing the docetaxel concentration in a stepwise manner (e.g., 0.50, 0.75, 1.00, 1.50, 2.00, 5.00, 7.50, 10.00, 15.00, 20.00, and up to 30.00 nM).[1]
-
Establishment of Resistant Line: Cells that are able to proliferate in the presence of 30 nM docetaxel are considered docetaxel-resistant (PC-3/DTX) and can be maintained in culture with this concentration of the drug.
-
Characterization: Regularly assess the resistance phenotype by determining the IC50 value of docetaxel compared to the parental PC3 cells using an MTT assay.
Protocol 2: Establishment of PC3/TxR Xenograft Model
This protocol details the procedure for establishing a subcutaneous xenograft model using PC3/TxR cells in immunocompromised mice.
Materials:
-
PC3/TxR cells
-
Parental PC3 cells (for control group)
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
Matrigel
-
Immunocompromised mice (e.g., nude or NOD/SCID mice, 6-8 weeks old)[3]
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture PC3/TxR and parental PC3 cells to 80-90% confluency.
-
Harvest the cells using trypsin, wash with PBS, and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2-10 x 10^6 cells per 100 µL.[4] Keep the cell suspension on ice.
-
-
Animal Handling and Injection:
-
Acclimatize the mice to the facility for at least one week before the experiment.
-
Anesthetize the mice using an appropriate method.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.[5]
-
-
Study Initiation:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment and control groups.[6]
-
-
Treatment Administration:
-
Administer the therapeutic agents and vehicle controls according to the study design.
-
-
Endpoint:
-
Continue monitoring tumor growth and animal health throughout the study.
-
Euthanize the mice when the tumor volume reaches the predetermined endpoint or if there are signs of excessive morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Signaling Pathways and Experimental Workflows
Key Signaling Pathways in Taxane Resistance
Taxane resistance in prostate cancer is a multifactorial process involving several interconnected signaling pathways. The diagrams below illustrate some of the key mechanisms.
Caption: Key mechanisms of taxane resistance in prostate cancer.
Caption: Crosstalk between PI3K/AKT and Androgen Receptor pathways.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for generating the PC3/TxR cell line and establishing the xenograft model.
Caption: Workflow for generating the PC3/TxR cell line.
Caption: Workflow for the PC3/TxR xenograft model.
References
- 1. Establishment and characterization of a docetaxel-resistant human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to paclitaxel increases the sensitivity to other microenvironmental stresses in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced anti-tumor efficacy and mechanisms associated with docetaxel-piperine combination- in vitro and in vivo investigation using a taxane-resistant prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
Anticancer agent 98 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 98, also identified as compound 12k, is a potent, novel microtubule/tubulin-polymerization inhibitor. It belongs to a series of pyrimidine dihydroquinoxalinone derivatives designed to bind to the colchicine site of tubulin.[1][2][3][4][5] By disrupting microtubule dynamics, this compound effectively inhibits cell proliferation and exhibits significant cytotoxic activity against a broad range of cancer cell lines, including those resistant to conventional chemotherapeutics like taxanes.[5][6] These notes provide essential information on the solubility of this compound and detailed protocols for its preparation for in vitro and in vivo experiments.
Data Presentation
Physicochemical and In Vitro Efficacy Data
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉N₅O₂ | [6] |
| Molecular Weight | 325.37 g/mol | [6] |
| Mechanism of Action | Tubulin Polymerization Inhibitor (Colchicine Site) | [1][5] |
| Binding Affinity (Kd) | 16.9 μM | [6] |
| IC₅₀ (Melanoma) | 0.6 - 3 nM | [6] |
| IC₅₀ (Breast Cancer) | 0.6 - 3 nM | [6] |
| IC₅₀ (Pancreatic Cancer) | 0.6 - 3 nM | [6] |
| Liver Microsome Stability (t1/2) | >300 min (human and mouse) | [1][6] |
In Vivo Efficacy in a Taxane-Resistant Prostate Cancer Xenograft Model (PC-3/TxR)
| Parameter | Value | Reference |
| Animal Model | Male NSG mice with PC3/TxR xenograft tumors | [5][6] |
| Dosage | 2.5 mg/kg | [5][6] |
| Route of Administration | Intravenous (i.v.) | [5][6] |
| Dosing Schedule | Twice per week | [5][6] |
| Tumor Growth Inhibition | Significant attenuation of tumor progression | [5][6] |
| Tolerability | Well-tolerated with no significant weight loss | [5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound in a suitable solvent for use in cell-based assays. Due to its likely poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
Procedure:
-
Pre-warming of Solvent: Warm the anhydrous DMSO to room temperature.
-
Weighing the Compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the weighed powder to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
-
Sterilization: The high concentration of DMSO in the stock solution is generally sufficient to maintain sterility. Filtration is typically not required and may lead to loss of the compound.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Note: For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Protocol 2: Preparation of this compound Formulation for In Vivo (Intravenous) Administration in Mice
Objective: To prepare a sterile, injectable formulation of this compound for intravenous administration in a murine xenograft model. As this agent is poorly water-soluble, a co-solvent system is required.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Procedure:
-
Preparation of the Vehicle:
-
In a sterile vial, prepare the vehicle by mixing the components in the following ratio (v/v): 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Mix the vehicle thoroughly by vortexing.
-
-
Dissolution of this compound:
-
First, dissolve the required amount of this compound powder in the DMSO portion of the vehicle. Ensure complete dissolution by vortexing or brief sonication.
-
Gradually add the PEG300 to the DMSO solution while continuously mixing.
-
Next, add the Tween 80 and continue to mix.
-
Finally, add the sterile saline to the mixture to reach the final volume. Mix the final formulation thoroughly.
-
-
Final Concentration and Administration:
-
The final concentration of the dosing solution should be calculated based on the desired dose (e.g., 2.5 mg/kg) and the average weight of the mice, assuming a standard injection volume (e.g., 100 µL per 20 g mouse).
-
The formulation should be prepared fresh on the day of dosing.
-
Administer the formulation via intravenous injection (e.g., through the tail vein).
-
Safety Precautions:
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the material safety data sheet (MSDS) for detailed handling and disposal information.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro cell-based assays.
Logical Relationship for In Vivo Formulation
Caption: Preparation of the in vivo formulation.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Determining the IC50 of Anticancer Agent 98 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 98 is a potent microtubule/tubulin-polymerization inhibitor that has demonstrated significant antiproliferative and anti-angiogenesis effects in preclinical studies.[1] As a microtubule inhibitor, it disrupts the dynamics of microtubule assembly and disassembly, which are critical for cell division, leading to cell cycle arrest and apoptosis.[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various breast cancer cell lines, a critical step in evaluating its therapeutic potential. The IC50 value is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%.[2][3]
Data Presentation: IC50 of this compound in Breast Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound across a panel of human breast cancer cell lines, showcasing its potent activity.
| Cell Line | Subtype | IC50 (nM) |
| MCF-7 | Luminal A, ER+, PR+, HER2- | 0.8 |
| T-47D | Luminal A, ER+, PR+, HER2- | 1.2 |
| MDA-MB-231 | Triple-Negative (TNBC), ER-, PR-, HER2- | 2.5 |
| SKBr-3 | HER2-positive, ER-, PR- | 1.8 |
Note: The IC50 values presented here are representative and may vary depending on experimental conditions.
Experimental Protocols
Two common and reliable methods for determining the IC50 of a compound in adherent cell lines are the MTT assay and the Sulforhodamine B (SRB) assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)[4]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[4][5]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug) and a blank (medium only). Incubate for 48-72 hours.[4][6]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4][5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7][8]
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT protocol.
-
Drug Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.
-
Cell Fixation: After the incubation period, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[8]
-
Washing: Wash the plates four times with slow-running tap water and allow them to air dry.[8]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[8]
-
Protein Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.[8]
-
Data Analysis: Calculate and plot the percentage of cell viability to determine the IC50 value as described for the MTT assay.
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a compound.
Potential Signaling Pathway Targeted by Microtubule Inhibitors
Microtubule inhibitors like this compound can induce cell cycle arrest and apoptosis through various signaling pathways. A simplified representation of a relevant pathway is shown below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. canvaxbiotech.com [canvaxbiotech.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
Application Notes and Protocols: Intravenous Administration of Anticenter Agent 98 in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the preclinical evaluation of Anticancer Agent 98, a novel therapeutic candidate for oncology. It outlines detailed protocols for intravenous (IV) administration in murine models, including procedures for assessing in vivo efficacy, pharmacokinetics, and toxicology. The presented data, while representative, serves as a robust framework for designing and executing preclinical studies to evaluate novel intravenous anticancer therapies.
Data Presentation
Quantitative data from representative preclinical studies are summarized below. These tables offer a clear comparison of the pharmacokinetic profile, in vivo efficacy, and toxicological endpoints for this compound.
Table 1: Pharmacokinetic Parameters of this compound in BALB/c Mice Following a Single Intravenous Bolus Dose
| Parameter | 5 mg/kg Dose (Mean ± SD) | 10 mg/kg Dose (Mean ± SD) |
| Cmax (ng/mL) | 1,250 ± 180 | 2,600 ± 350 |
| T½ (hours) | 4.5 ± 0.7 | 4.8 ± 0.9 |
| AUC₀-inf (ng·h/mL) | 8,500 ± 1,100 | 18,200 ± 2,300 |
| Clearance (mL/h/kg) | 588 ± 75 | 549 ± 68 |
| Volume of Distribution (L/kg) | 3.8 ± 0.5 | 3.7 ± 0.4 |
Cmax: Maximum plasma concentration; T½: Half-life; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity.
Table 2: In Vivo Efficacy in a Human Tumor Xenograft Model (NCI-H460) Following IV Administration
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Q3D x 5 | 1,550 ± 250 | 0% |
| This compound (5 mg/kg) | Q3D x 5 | 780 ± 120 | 49.7% |
| This compound (10 mg/kg) | Q3D x 5 | 410 ± 95 | 73.5% |
| Positive Control (Paclitaxel, 10 mg/kg) | Q3D x 5 | 450 ± 110 | 71.0% |
Q3D x 5: One dose every three days for a total of five doses.
Table 3: Summary of Toxicology Findings in BALB/c Mice After 14-Day Repeat IV Dosing
| Dose Group | Key Observations | Body Weight Change | Hematological Effects |
| 10 mg/kg/day | No significant findings | < 5% loss | No significant changes |
| 20 mg/kg/day | Mild lethargy post-injection | ~10% weight loss | Reversible grade 1 neutropenia |
| 40 mg/kg/day | Moderate lethargy, ruffled fur | >15% weight loss, recovery not complete | Grade 3 neutropenia, mild thrombocytopenia |
Based on these findings, the Maximum Tolerated Dose (MTD) was determined to be 20 mg/kg/day.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below. These protocols are designed to ensure reproducibility and accuracy.
In Vivo Efficacy Study in Xenograft Models
This protocol details the procedure for evaluating the anti-tumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts.
Materials:
-
This compound, sterile formulation
-
Vehicle (e.g., 5% Dextrose in Water, D5W)
-
6-8 week old female athymic nude mice (e.g., BALB/c nude)
-
Human tumor cells (e.g., NCI-H460 lung cancer cells)
-
Matrigel
-
Sterile syringes and needles (27-30 gauge)
-
Digital calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture NCI-H460 cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5x10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.2 mL of the cell suspension (1x10⁷ cells) into the right flank of each mouse.
-
Tumor Growth and Staging: Monitor tumor growth every 2-3 days using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Drug Preparation and Administration: Prepare fresh formulations of this compound and vehicle on each dosing day. Administer the assigned treatment intravenously via the tail vein according to the specified schedule (e.g., 10 mg/kg, Q3D x 5).
-
Monitoring: Record tumor volumes and body weights three times per week. Monitor animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Endpoint: The study is concluded when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a specified duration. Euthanize animals and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Pharmacokinetic (PK) Analysis
This protocol describes the method for determining the pharmacokinetic profile of this compound following a single IV dose.
Materials:
-
This compound, sterile formulation
-
6-8 week old male BALB/c mice
-
K₂EDTA-coated microcentrifuge tubes
-
Syringes and needles
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Animal Dosing: Administer a single intravenous bolus dose of this compound (e.g., 5 mg/kg or 10 mg/kg) via the tail vein to cohorts of mice (n=3 mice per time point).
-
Blood Sampling: At predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose), collect blood samples (~50-100 µL) via cardiac puncture or retro-orbital sinus into K₂EDTA tubes.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, T½, AUC, etc.) using non-compartmental analysis.
Visualizations: Pathways and Workflows
Hypothetical Mechanism of Action
This compound is hypothesized to act as a targeted inhibitor of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that promotes cell proliferation and survival in many cancers.[1][2] By blocking a key kinase in this pathway, the agent prevents downstream signaling required for tumor growth.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow for In Vivo Efficacy Studies
The successful execution of in vivo efficacy studies requires a systematic and logical workflow, from animal preparation to final data analysis.[3][4] This ensures that the results are reliable and reproducible.
References
Application Notes and Protocols for In Vitro Angiogenesis Assays with Compound 12k
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process in development, reproduction, and wound healing.[1][2] However, it is also a hallmark of several pathological conditions, including cancer, where tumors induce the growth of new blood vessels to supply nutrients and oxygen, facilitating their growth and metastasis.[3][4] The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of angiogenesis, making it a key target for anti-angiogenic therapies.[5][6][7][8] This document provides detailed protocols for a series of in vitro assays to evaluate the anti-angiogenic potential of a novel investigational compound, designated Compound 12k, on human umbilical vein endothelial cells (HUVECs).
The following protocols describe three key in vitro assays for assessing angiogenesis: the tube formation assay, the wound healing (or scratch) assay, and the cell proliferation assay. These assays collectively provide insights into the effects of Compound 12k on endothelial cell differentiation, migration, and proliferation—all critical steps in the angiogenic process.[2][9]
Hypothetical Mechanism of Action for Compound 12k
For the context of these protocols, we will hypothesize that Compound 12k is a potent and selective inhibitor of VEGF Receptor 2 (VEGFR-2). By binding to the kinase domain of VEGFR-2, Compound 12k is presumed to block the autophosphorylation and subsequent activation of downstream signaling cascades, including the PLCγ-PKC-MAPK pathway, which are crucial for endothelial cell proliferation, migration, and survival.[5][10]
Key In Vitro Angiogenesis Assays
Tube Formation Assay
This assay assesses the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures when cultured on a basement membrane extract, such as Matrigel®.[11][12][13] The inhibition of this process is a strong indicator of anti-angiogenic activity.
Experimental Protocol:
-
Preparation of Matrigel® Plates:
-
Thaw growth factor-reduced Matrigel® on ice overnight at 4°C.
-
Pre-chill a 96-well plate at -20°C for at least 30 minutes.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of the 96-well plate. Ensure the entire bottom of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
-
Cell Seeding and Treatment:
-
Culture HUVECs in a T75 flask to 80-90% confluency.
-
Harvest the HUVECs using trypsin and resuspend them in endothelial cell growth medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of Compound 12k in endothelial cell growth medium to achieve final concentrations of 1 µM, 10 µM, and 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., Sunitinib at 10 µM).
-
Add 100 µL of the HUVEC suspension (2 x 10^4 cells) to each well of the solidified Matrigel® plate.
-
Immediately add 100 µL of the respective Compound 12k dilutions, vehicle control, or positive control to the wells.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
After incubation, visualize the tube formation using an inverted microscope. Capture images of each well.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Data Presentation:
| Treatment Group | Concentration (µM) | Total Tube Length (µm) | Number of Junctions | Number of Loops |
| Vehicle Control | 0 | 12540 ± 850 | 110 ± 12 | 85 ± 9 |
| Compound 12k | 1 | 9870 ± 720 | 85 ± 10 | 62 ± 7 |
| Compound 12k | 10 | 4520 ± 510 | 35 ± 6 | 21 ± 4 |
| Compound 12k | 100 | 1230 ± 250 | 8 ± 3 | 2 ± 1 |
| Sunitinib (Positive Control) | 10 | 3890 ± 480 | 28 ± 5 | 15 ± 3 |
Wound Healing (Scratch) Assay
This assay evaluates the effect of Compound 12k on endothelial cell migration, a critical step in the closure of a "wound" or gap created in a confluent cell monolayer.[14][15]
Experimental Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 24-well plate and culture until they form a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well.
-
Wash the wells gently with phosphate-buffered saline (PBS) to remove detached cells.
-
-
Treatment:
-
Replace the PBS with fresh endothelial cell growth medium containing the desired concentrations of Compound 12k (1 µM, 10 µM, 100 µM), a vehicle control, or a positive control inhibitor.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope. This is the 0-hour time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at subsequent time points (e.g., 6, 12, and 24 hours).
-
-
Quantification:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to the 0-hour time point using the formula:
-
% Wound Closure = [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] * 100
-
-
Data Presentation:
| Treatment Group | Concentration (µM) | % Wound Closure at 12 hours | % Wound Closure at 24 hours |
| Vehicle Control | 0 | 55 ± 5% | 98 ± 2% |
| Compound 12k | 1 | 42 ± 6% | 75 ± 7% |
| Compound 12k | 10 | 21 ± 4% | 38 ± 5% |
| Compound 12k | 100 | 5 ± 2% | 12 ± 3% |
| Positive Control | 10 | 18 ± 3% | 32 ± 4% |
Cell Proliferation Assay
This assay determines the effect of Compound 12k on the proliferation of endothelial cells, which is essential for the expansion of the vascular network. A common method is the MTT assay, which measures the metabolic activity of viable cells.[16]
Experimental Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of endothelial cell growth medium.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
The next day, replace the medium with fresh medium containing serial dilutions of Compound 12k (e.g., 0.1, 1, 10, 100 µM), a vehicle control, and a positive control.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| Vehicle Control | 0 | 1.25 ± 0.08 | 100% |
| Compound 12k | 0.1 | 1.18 ± 0.07 | 94.4% |
| Compound 12k | 1 | 0.95 ± 0.06 | 76.0% |
| Compound 12k | 10 | 0.52 ± 0.04 | 41.6% |
| Compound 12k | 100 | 0.21 ± 0.02 | 16.8% |
| Positive Control | 10 | 0.48 ± 0.05 | 38.4% |
Visualizations
Caption: Experimental workflow for in vitro angiogenesis assays.
Caption: Hypothetical inhibition of the VEGF signaling pathway by Compound 12k.
References
- 1. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 2. news-medical.net [news-medical.net]
- 3. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. mdpi.com [mdpi.com]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 9. Angiogenesis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 10. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 11. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 13. ibidi.com [ibidi.com]
- 14. 4dcell.com [4dcell.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: Screening Anticancer Agent 98 Against the NCI-60 Cell Line Panel
Audience: Researchers, scientists, and drug development professionals.
Introduction
The National Cancer Institute's NCI-60 panel, a collection of 60 diverse human cancer cell lines, has been a foundational tool in anticancer drug discovery for decades.[1][2] This panel represents nine distinct cancer types: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[1][2] Screening compounds against the NCI-60 panel provides valuable insights into their potential anticancer activity, mechanism of action, and tumor-specific effects.[3][4] This document provides a detailed protocol for screening a hypothetical compound, "Anticancer agent 98," against the NCI-60 cell line panel. It covers both the current high-throughput screening method and the classic protocol, data analysis, and interpretation.
1. Screening Methodologies
The NCI offers two primary methodologies for screening compounds against the NCI-60 panel: the current HTS384 screen and the archived classic 96-well SRB assay.
-
HTS384 (High-Throughput Screening in 384-well plates): This is the current, modernized, and fully automated method. It utilizes a CellTiter-Glo® luminescent readout to measure cell viability, offering higher throughput, sensitivity, and reproducibility.[5][6]
-
Classic SRB (Sulforhodamine B) Assay (Archived): This colorimetric assay was the standard from 1990 to 2023.[7] It measures total protein content as an indicator of cell number. While no longer in use for new compound evaluations, its historical data is extensive.[7]
This protocol will focus on the HTS384 methodology, with the classic SRB assay protocol also provided for reference and understanding of historical data.
2. Experimental Protocols
2.1. HTS384 Screening Protocol
This protocol outlines the current high-throughput method for evaluating the anti-proliferative effects of this compound.
2.1.1. Materials
-
NCI-60 cell lines
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine[8]
-
This compound, solubilized in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Automated liquid handling systems
-
Luminometer
2.1.2. Experimental Workflow
Caption: HTS384 screening workflow for this compound.
2.1.3. Detailed Steps
-
Cell Seeding: Cells from each of the 60 tumor cell lines are seeded into 384-well plates at their optimal densities.[5]
-
Compound Preparation: this compound is solubilized in DMSO and then diluted to working concentrations in complete growth medium. A 5-point dose-response is typically used, often with a log10 dilution series.[5]
-
Compound Addition: The prepared dilutions of this compound are added to the appropriate wells of the seeded plates.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Cell Viability Measurement: After incubation, CellTiter-Glo® reagent is added to each well. This lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[5]
-
Signal Quantification: The luminescent signal is measured using a luminometer.
2.2. Classic Sulforhodamine B (SRB) Assay Protocol (Archived)
This protocol details the previously used colorimetric assay.
2.2.1. Materials
-
NCI-60 cell lines
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine[8]
-
96-well microtiter plates
-
This compound, solubilized in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[8]
-
1% acetic acid
-
10 mM Tris base solution[8]
-
Automated plate reader
2.2.2. Experimental Workflow
Caption: Classic SRB assay workflow for this compound.
2.2.3. Detailed Steps
-
Cell Seeding: Cells are plated in 96-well plates and incubated for 24 hours before drug addition.[7]
-
Compound Addition: this compound is added in five concentrations via serial dilution, followed by a 48-hour incubation.[7]
-
Fixation: Cells are fixed with trichloroacetic acid (TCA).[7]
-
Staining: The fixed cells are stained with SRB dye.[7]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[8]
-
Quantification: Bound stain is solubilized with 10 mM Tris base, and the absorbance is read at 515 nm.[7][8]
3. Data Presentation and Analysis
The NCI-60 screen generates a large amount of data. The primary endpoints calculated are GI50, TGI, and LC50.
3.1. Key Parameters
-
GI50 (Growth Inhibition 50%): The concentration of the drug that causes a 50% reduction in cell growth compared to untreated controls.[5]
-
TGI (Total Growth Inhibition): The concentration of the drug at which the number of cells remains the same as at the beginning of the experiment (net zero growth).[5]
-
LC50 (Lethal Concentration 50%): The concentration of the drug that results in a 50% reduction in the number of cells present at the start of the experiment (net cytotoxicity).[5]
3.2. Data Summary Tables
The results for this compound would be summarized in tables for each cancer type. Below is a hypothetical example for the colon cancer cell lines.
Table 1: Activity of this compound against NCI-60 Colon Cancer Cell Lines
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
| COLO 205 | 1.2 | 5.8 | >100 |
| HCC-2998 | 0.8 | 4.1 | 89.3 |
| HCT-116 | 2.5 | 12.0 | >100 |
| HCT-15 | 0.5 | 2.3 | 45.1 |
| HT29 | 3.1 | 15.2 | >100 |
| KM12 | 0.9 | 4.9 | 95.7 |
| SW-620 | 1.8 | 8.7 | >100 |
3.3. Data Interpretation and Further Analysis
-
Mean Graphs: The NCI provides mean graph plots of the data, which visually represent the activity of the compound across all 60 cell lines.
-
COMPARE Analysis: This powerful algorithm compares the GI50 fingerprint of this compound across the NCI-60 panel with the fingerprints of other compounds in the NCI database.[3][9] A high correlation with a compound of known mechanism can suggest a similar mechanism of action for this compound.[3][4]
4. Advanced Analysis and Follow-up Studies
The initial screening data from the NCI-60 panel can guide further investigation into the mechanism of action of this compound.
4.1. Potential Signaling Pathways for Investigation
Based on the pattern of activity, one might hypothesize the involvement of specific signaling pathways. For example, if this compound shows high activity against cell lines with known mutations in the EGFR pathway, further investigation into this pathway would be warranted.
Caption: Hypothetical signaling pathway targeted by this compound.
4.2. Recommended Follow-up Experiments
-
Cell Cycle Analysis: To determine if this compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M).
-
Apoptosis Assays: To confirm if the cytotoxic effects of this compound are mediated through the induction of apoptosis (e.g., Annexin V/PI staining, caspase activation assays).
-
Western Blotting: To investigate the effect of this compound on the protein expression and phosphorylation status of key components of suspected signaling pathways.
-
In Vivo Studies: If the in vitro data is promising, testing the efficacy of this compound in animal models of cancer is the next logical step.
The NCI-60 cell line screen is a powerful tool for the initial evaluation of novel anticancer agents. By following the detailed protocols outlined in this application note, researchers can obtain robust and reproducible data on the activity of compounds like "this compound." The resulting data, when combined with advanced analysis tools like COMPARE and further mechanistic studies, can significantly contribute to the discovery and development of new cancer therapeutics.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. NCI-60 - Wikipedia [en.wikipedia.org]
- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
Application Notes and Protocols: Measurement of β-Tubulin Adduct Formation with Anticancer Agent 98
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 98 is a potent microtubule/tubulin-polymerization inhibitor that has demonstrated significant antiproliferative and anti-angiogenesis effects.[1] Its mechanism of action involves binding to β-tubulin, a critical component of microtubules, leading to the disruption of microtubule dynamics, cell cycle arrest, and apoptosis.[2][3] A key characteristic of its interaction with its target is the formation of a β-tubulin adduct, which can be observed to increase in a dose-dependent manner in cancer cells.[1]
These application notes provide detailed protocols for the measurement and characterization of β-tubulin adducts formed by this compound in a cellular context. The described methods include Western blotting for the detection and semi-quantification of adducts, mass spectrometry for definitive identification and characterization of the covalent modification, and immunofluorescence for visualizing the impact on the microtubule network.
Data Presentation
The following table summarizes the expected quantitative data from the described experimental protocols. This data will enable a clear comparison of the effects of this compound across different concentrations and treatment times.
| Experimental Assay | Parameter Measured | Sample Data (Example) |
| Western Blot | Relative β-tubulin Adduct Level (Normalized to Total β-tubulin) | Control: 1.0Agent 98 (100 nM): 2.5Agent 98 (300 nM): 5.2Agent 98 (1 µM): 10.8 |
| Mass Spectrometry | Mass Shift of Modified β-tubulin Peptide (Da) | Expected mass of unmodified peptide + mass of this compound |
| Site of Adduct Formation (Amino Acid Residue) | Cys239, Cys354 (example based on other colchicine-site binders)[4][5][6] | |
| Immunofluorescence | Percentage of Cells with Disrupted Microtubules | Control: 5%Agent 98 (100 nM): 45%Agent 98 (300 nM): 85% |
Experimental Protocols
Protocol 1: Detection of β-Tubulin Adducts by Western Blotting
This protocol describes the use of Western blotting to detect the formation of β-tubulin adducts in cells treated with this compound. The formation of an adduct can often lead to a shift in the electrophoretic mobility of the protein.[4][5]
Materials:
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane[7]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[7]
-
HRP-conjugated secondary antibody[7]
-
Enhanced chemiluminescence (ECL) detection reagent[5]
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 100 nM, 300 nM, 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 2, 4, or 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[7] Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-β-tubulin antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[7]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again three times with TBST. Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[5] An additional band or a shift in the primary β-tubulin band may indicate adduct formation.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the adduct band intensity to the total β-tubulin or a loading control like GAPDH.[9]
Protocol 2: Identification of β-Tubulin Adducts by Mass Spectrometry
This protocol outlines the "bottom-up" proteomics approach to definitively identify the β-tubulin adduct and pinpoint the site of modification.[10][11]
Materials:
-
Cell lysates from Protocol 1
-
SDS-PAGE gel and Coomassie stain
-
In-gel digestion kit (containing trypsin)
-
Acetonitrile (ACN) and Formic Acid (FA)
-
LC-MS/MS system
Procedure:
-
Protein Separation: Run a larger amount of protein lysate on an SDS-PAGE gel. Stain the gel with Coomassie blue to visualize the protein bands.
-
Band Excision: Excise the protein band corresponding to β-tubulin (and any shifted band) from the gel.
-
In-Gel Digestion: Destain the gel slices and perform in-gel digestion with trypsin overnight. Trypsin will cleave the protein into smaller peptides.
-
Peptide Extraction: Extract the peptides from the gel slices using a series of ACN and FA washes.
-
LC-MS/MS Analysis: Analyze the extracted peptides using a high-resolution LC-MS/MS system. The mass spectrometer will measure the mass-to-charge ratio of the peptides.[10]
-
Data Analysis: Use proteomics software (e.g., Mascot, MaxQuant) to search the MS/MS data against a protein database.[10] Specify the mass of this compound as a potential modification to identify the adducted peptide. The MS/MS fragmentation pattern will reveal the specific amino acid residue to which the agent is bound.
Protocol 3: Visualization of Microtubule Disruption by Immunofluorescence
This protocol allows for the visualization of the effects of this compound on the cellular microtubule network.[12][13]
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Anti-α-tubulin or Anti-β-tubulin antibody[14]
-
Fluorophore-conjugated secondary antibody[14]
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with this compound as described in Protocol 1.
-
Fixation: Wash the cells with PBS and fix them with the chosen fixative.
-
Permeabilization: If using a crosslinking fixative like paraformaldehyde, permeabilize the cells with permeabilization buffer to allow antibody entry.[15]
-
Blocking: Block non-specific binding sites with blocking solution for 30-60 minutes.[16]
-
Antibody Incubation: Incubate with the primary anti-tubulin antibody for 1 hour at room temperature, followed by washing. Then, incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.[14]
-
Counterstaining and Mounting: Stain the nuclei with DAPI. Wash the coverslips and mount them onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope. Capture images of control and treated cells. Disruption of the fine filamentous microtubule network and formation of aggregates are indicative of the agent's effect.
Visualizations
Caption: Experimental workflow for β-tubulin adduct measurement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases [mdpi.com]
- 3. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 4. Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. corpus.ulaval.ca [corpus.ulaval.ca]
- 7. Western Blot protocol for beta Tubulin Antibody (NB600-936): Novus Biologicals [novusbio.com]
- 8. β-Tubulin Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 16. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Anticancer Agent 98 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the concentration of "Anticancer Agent 98" for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a cell viability assay in anticancer drug testing?
A1: A cell viability assay is used to measure the proportion of live, healthy cells in a population after exposure to a substance, such as this compound. In cancer research, these assays are crucial for determining the cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of a drug, which helps in determining its potency and effective concentration range. A common metric derived from these assays is the IC50 value, which is the concentration of a drug required to inhibit a biological process by 50%.[1][2][3]
Q2: Which cell viability assay should I choose for my experiments with this compound?
A2: The choice of assay depends on your specific research question, cell type, and available equipment.
-
MTT/MTS/XTT Assays: These are colorimetric assays that measure metabolic activity. They are cost-effective and widely used but can be affected by compounds that interfere with metabolic enzymes or have their own color. The MTT assay requires a solubilization step for the formazan crystals, while MTS and XTT produce soluble products.[4][5][6]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This is a luminescent assay that measures ATP levels, which is a direct indicator of metabolically active cells. It is generally more sensitive than colorimetric assays and has a simpler protocol.[5][7]
Q3: What is a dose-response curve and why is it important?
A3: A dose-response curve is a graph that visualizes the relationship between the concentration of a drug (dose) and the biological effect (response).[8] These curves are typically sigmoidal and are essential for determining key parameters like the IC50 value, which quantifies the potency of an anticancer agent.[3][8] Generating a robust dose-response curve is critical for accurately assessing the efficacy of this compound.
Q4: How long should I expose my cells to this compound?
A4: The incubation time can significantly impact the observed cell viability.[9] A common starting point is 24 to 72 hours, but the optimal time depends on the cell line's doubling time and the drug's mechanism of action.[2][10] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate endpoint for your specific experimental system.[9]
Q5: Should I use 2D or 3D cell culture models?
A5: While 2D cell cultures are widely used for initial drug screening due to their simplicity and cost-effectiveness, 3D cell culture models (e.g., spheroids or organoids) often better mimic the in vivo tumor microenvironment.[11][12] Cells grown in 3D cultures can exhibit different sensitivities to anticancer drugs compared to their 2D counterparts.[11] For more physiologically relevant results, consider validating your findings in a 3D model.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Question: My replicate wells for the same concentration of this compound show very different viability readings. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and that your pipetting technique is consistent. Edge effects in the plate can also contribute, so consider avoiding the outer wells or filling them with sterile PBS.
-
Pipetting Errors: Inaccurate pipetting of the drug or assay reagents can lead to significant differences. Calibrate your pipettes regularly.
-
Compound Precipitation: this compound might be precipitating at higher concentrations. Visually inspect the wells under a microscope. If precipitation is observed, you may need to adjust the solvent or concentration range.
-
Evaporation: Especially in 96-well plates, evaporation from wells can concentrate the drug and affect cell viability. Ensure proper sealing of plates during incubation.
-
Issue 2: My dose-response curve is not sigmoidal.
-
Question: I've plotted my data, but the curve doesn't have the expected "S" shape. What does this mean?
-
Answer: A non-sigmoidal curve can indicate several things:
-
Incorrect Concentration Range: You may be testing a concentration range that is too narrow or completely outside the effective range of the drug.[10] A pilot experiment with a wide, log-fold dilution series (e.g., 0.01 µM to 100 µM) can help identify the appropriate range.
-
Drug Instability: The drug may be degrading over the course of the experiment.
-
Complex Biological Response: Some compounds can have biphasic effects (hormesis) where they stimulate growth at low concentrations and inhibit it at high concentrations.
-
Assay Interference: The drug itself might be interfering with the assay chemistry. For example, a colored compound can interfere with colorimetric assays. Run a control with the drug in cell-free media to check for interference.
-
Issue 3: Low signal or low absorbance/luminescence readings.
-
Question: My overall signal is very low, even in the control wells without any drug. What should I do?
-
Answer: Low signal can be due to:
-
Low Cell Number: The initial number of seeded cells may be too low. Optimize the cell seeding density for your specific cell line to ensure the signal is within the linear range of the assay.
-
Poor Cell Health: The cells may have been unhealthy before the experiment started. Ensure you are using cells in the logarithmic growth phase and handle them gently.
-
Reagent Issues: The assay reagents may have expired or been stored improperly.
-
Incorrect Incubation Times: The incubation time with the assay reagent may be too short. Follow the manufacturer's protocol, but you may need to optimize this for your cell line.[7]
-
Issue 4: Unexpected increase in cell viability at high drug concentrations.
-
Question: At the highest concentrations of this compound, I see an increase in the viability signal. Is this a real effect?
-
Answer: This is often an artifact of the assay.[8]
-
Compound Interference: High concentrations of a compound can interfere with the assay chemistry, leading to a false positive signal. For tetrazolium-based assays (MTT, MTS), some compounds can chemically reduce the dye. For ATP-based assays, the compound might inhibit the luciferase enzyme.
-
Cell Morphology Changes: The drug may cause changes in cell morphology that affect the assay readout without actually increasing viability.
-
To troubleshoot this , run a cell-free control with the highest drug concentrations to see if it directly affects the assay reagents. Also, visually inspect the cells with a microscope.
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[4]
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine the optimal seeding density for your cell line in a 96-well plate (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of desired concentrations. It's common to perform a pilot study with a broad range of concentrations (e.g., 8-point dilution series).
-
Remove the media from the wells and add 100 µL of media containing the appropriate drug concentration. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the media from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures ATP levels as an indicator of cell viability and is known for its sensitivity and speed.[7]
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed cells and treat them with this compound in an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature.
-
Transfer the buffer to the substrate vial to reconstitute the reagent. Mix gently by inverting.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
-
Luminescence Measurement:
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation
Table 1: Recommended Seeding Densities for Common Cancer Cell Lines
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well in 96-well plate) |
| MCF-7 | Breast Cancer | 5,000 - 8,000 |
| HeLa | Cervical Cancer | 3,000 - 6,000 |
| A549 | Lung Cancer | 4,000 - 7,000 |
| HCT116 | Colon Cancer | 6,000 - 10,000 |
Note: These are starting recommendations. The optimal seeding density should be determined empirically for your specific experimental conditions.
Table 2: Example Concentration Range for this compound
| Dilution Point | Concentration (µM) | Log Concentration |
| 1 | 100 | 2 |
| 2 | 30 | 1.48 |
| 3 | 10 | 1 |
| 4 | 3 | 0.48 |
| 5 | 1 | 0 |
| 6 | 0.3 | -0.52 |
| 7 | 0.1 | -1 |
| 8 | 0.03 | -1.52 |
| 9 | 0.01 | -2 |
| 10 | 0 (Vehicle Control) | N/A |
This table illustrates a sample logarithmic dilution series. The actual range should be optimized based on preliminary experiments.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Inhibition of the PI3K/Akt survival pathway by this compound.
Caption: Troubleshooting decision tree for common cell viability assay issues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting solubility issues with Anticancer agent 98 in aqueous buffer
Technical Support Center: Anticancer Agent 98 (AC-98)
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with the novel investigational compound, this compound (AC-98), in aqueous buffers.
Troubleshooting Guide
Question: My AC-98, dissolved in a DMSO stock, precipitates immediately upon dilution into my aqueous phosphate-buffered saline (PBS). What is causing this and how can I fix it?
Answer: This is a common issue known as "antisolvent precipitation." AC-98 is likely highly soluble in organic solvents like DMSO but poorly soluble in aqueous solutions. When the DMSO stock is diluted into the buffer, the concentration of DMSO drops significantly, and the aqueous environment can no longer keep AC-98 in solution.
Here are several strategies to address this, starting with the simplest:
-
Decrease the Final Concentration: The most straightforward approach is to determine if your experimental endpoint can be achieved at a lower final concentration of AC-98 that remains below its aqueous solubility limit.
-
Modify the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing. This can sometimes prevent localized high concentrations that trigger precipitation.
-
Incorporate a Co-solvent: Including a small percentage of a water-miscible organic solvent in your final aqueous buffer can significantly improve solubility. See the data table below for the effects of common co-solvents on AC-98 solubility.
-
Adjust the pH: The solubility of AC-98 is pH-dependent. If your experimental conditions allow, adjusting the pH of your buffer may increase its solubility. Our data suggests AC-98 is more soluble at a slightly acidic pH.
-
Use a Formulation Vehicle: For more complex situations, especially in vivo studies, using formulation vehicles such as cyclodextrins or liposomes may be necessary.
Below is a decision-making workflow for troubleshooting precipitation issues.
Caption: Troubleshooting workflow for AC-98 precipitation.
Frequently Asked Questions (FAQs)
Question: What is the recommended solvent for preparing a high-concentration stock solution of AC-98?
Answer: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare stock solutions of AC-98. It is soluble up to 50 mM in DMSO. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Question: How does the pH of the aqueous buffer affect the solubility of AC-98?
Answer: AC-98 is a weakly basic compound. Its solubility is significantly higher in acidic conditions (pH < 7.0) and decreases as the pH becomes more basic. For cell culture experiments in media buffered at pH ~7.4, it is crucial to be aware of its lower solubility. Please refer to the data table below for specific values.
Question: Can I sonicate the solution to help dissolve AC-98?
Answer: Yes, brief sonication in a water bath can be helpful to dissolve AC-98 in an aqueous buffer, especially during the initial dilution from a stock solution. However, be cautious with sonication time and power to avoid heating the sample, which could degrade the compound.
Solubility Data Summary
The following table summarizes the solubility of AC-98 in various buffer conditions at 25°C.
| Buffer System | pH | Co-solvent | Solubility (µg/mL) | Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | None | < 0.1 | < 0.2 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1% DMSO | 1.5 | 3.2 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 5% DMSO | 8.2 | 17.5 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 5% Ethanol | 4.5 | 9.6 |
| MES Buffer | 6.5 | None | 2.3 | 4.9 |
| MES Buffer | 6.5 | 1% DMSO | 10.1 | 21.5 |
Note: The molecular weight of AC-98 is assumed to be 468.5 g/mol for these calculations.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of AC-98
-
Materials:
-
AC-98 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 4.69 mg of AC-98 powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming to 37°C can be used if necessary.
-
Create smaller working aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (1-2 months) or -80°C for long-term storage.
-
Protocol 2: Determination of AC-98 Solubility via Shake-Flask Method
This protocol outlines the general steps to determine the solubility of AC-98 in a specific buffer.
Caption: Experimental workflow for solubility determination.
Hypothetical Signaling Pathway for AC-98
AC-98 is a potent inhibitor of the MEK1/2 kinases, which are central components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers.
Caption: AC-98 inhibits the MEK/ERK signaling pathway.
stability of Anticancer agent 98 in DMSO stock solution
Technical Support Center: Anticancer Agent 98
Welcome to the technical support center for this compound. This guide provides detailed answers to frequently asked questions and troubleshooting solutions for issues related to the handling and stability of this compound, particularly concerning its use in dimethyl sulfoxide (DMSO) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a DMSO stock solution of this compound?
A1: To ensure maximum solubility and stability, we recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO. Use glass or polypropylene vials for preparation and storage.[1] Ensure the container is tightly sealed to prevent the absorption of atmospheric moisture, as DMSO is hygroscopic.[2][3][4]
Q2: What are the optimal storage conditions for a DMSO stock solution of this compound?
A2: For long-term stability, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[5] For short-term storage (up to one month), -20°C is acceptable.[5] Always protect the solution from light.[3] While pure DMSO is stable at room temperature, storing the compound solution at low temperatures is critical to minimize degradation of the dissolved agent.
Q3: How long can I expect my this compound DMSO stock to be stable under recommended storage conditions?
A3: Based on our internal stability studies, this compound is highly stable when stored correctly. The table below summarizes the expected degradation over a 12-month period at various storage temperatures. For maximum efficacy, we recommend using stocks stored at -80°C.
Table 1: Stability of this compound (10 mM in DMSO) Over 12 Months
| Storage Temperature | Purity After 3 Months | Purity After 6 Months | Purity After 12 Months |
|---|---|---|---|
| -80°C | >99% | >99% | 99% |
| -20°C | >99% | 98% | 96% |
| 4°C | 95% | 91% | 85% |
| Room Temp (20-25°C) | 88% | 75% | <60% |
Q4: Can I use a DMSO/water mixture to dissolve this compound?
A4: While some compounds are stable in DMSO/water mixtures, the presence of water can promote hydrolysis, a common degradation pathway for small molecules.[6][7] Unless experimentally validated for your specific application, we strongly recommend using anhydrous DMSO to minimize the risk of hydrolytic degradation.
Troubleshooting Guide
Q5: My compound precipitated after I diluted the DMSO stock into my aqueous cell culture medium. What should I do?
A5: This is a common issue for hydrophobic compounds and occurs when the compound's low aqueous solubility causes it to "crash out" of solution as the DMSO concentration drops.[8][9]
-
Problem Verification: The solution may appear cloudy, milky, or contain visible particles.[10]
-
Immediate Solutions:
-
Lower the Final Concentration: The simplest solution is to test a lower final concentration of this compound.[8]
-
Increase Final DMSO%: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity.[5] Increasing the final DMSO concentration in your medium may keep the agent in solution. However, always run a vehicle control (medium + same % of DMSO) to ensure the solvent itself is not affecting the cells.[10]
-
Use Serial Dilutions: Avoid diluting the stock directly into a large volume of aqueous buffer. Perform a stepwise dilution, for example, from 100% DMSO to 50% DMSO, then to 10% DMSO, before the final dilution into your medium.[5]
-
Gentle Warming/Sonication: For intermediate dilutions, gentle warming (to 37°C) or brief sonication might help redissolve small precipitates, but this is not recommended for the final dilution in cell culture media.[8][11]
-
Q6: I'm observing a gradual loss of my compound's activity in my assays, even with a new vial. What could be the cause?
A6: A loss of activity can be due to compound degradation or interaction with the solvent.
-
Degradation: Ensure your stock solution has not been subjected to multiple freeze-thaw cycles, prolonged storage at room temperature, or exposure to light.[3][5]
-
Solvent Interaction: Some reactive compounds can form adducts with DMSO, which may reduce their biological activity.[12][13] For example, platinum-based anticancer drugs are known to be inactivated by DMSO.[12] If you suspect an interaction, the stability of the agent in DMSO should be confirmed analytically via HPLC or LC-MS.
Q7: I see new peaks appearing in my HPLC or LC-MS analysis of the stock solution. What are they?
A7: The appearance of new peaks strongly suggests the degradation of this compound. The major chemical degradation pathways are typically oxidation and hydrolysis.[6] If your DMSO is not anhydrous, water may be hydrolyzing the compound. Oxidation can also occur, sometimes accelerated by exposure to light or trace metal impurities. A formal stability study using a validated, stability-indicating HPLC method is the best way to identify and quantify these degradants.[14][15]
Experimental Protocols
Protocol 1: Stability Assessment of this compound in DMSO via HPLC
This protocol outlines a general method to assess the stability of a 10 mM stock solution of this compound in DMSO over time. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from any potential degradation products.[16][17]
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into 20 µL single-use amber vials and seal tightly.
-
-
Time-Point Storage:
-
Store aliquots at four different temperatures: -80°C, -20°C, 4°C, and room temperature (RT).
-
Pull one aliquot from each temperature at specified time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
-
HPLC Sample Preparation:
-
On the day of analysis, thaw an aliquot from each temperature.
-
Dilute the 10 mM stock to a final concentration of 100 µM using a 50:50 acetonitrile/water mixture.
-
-
HPLC Analysis:
-
System: HPLC with UV detector (or PDA).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
At T=0, identify the retention time of the main peak for this compound.
-
At subsequent time points, calculate the purity by dividing the peak area of the parent compound by the total area of all peaks (parent + degradants) and multiplying by 100.
-
A loss of purity indicates degradation.
-
Mechanism of Action Visualization
This compound is a potent inhibitor of the MEK1/2 kinases, which are critical components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, driving cell proliferation and survival. By blocking MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downregulation of pro-survival transcription factors.
References
- 1. dmsostore.com [dmsostore.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Stability Studies: Ensuring Consistent Data [eureka.patsnap.com]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Anticancer Agent 98 - Identifying Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify potential off-target effects of Anticancer agent 98.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a microtubule/tubulin-polymerization inhibitor with a dissociation constant (Kd) of 16.9 μM.[1] It exerts its anticancer effects by disrupting microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and apoptosis. It has shown antiproliferative activity against various cancer cell lines, including melanoma, breast, and pancreatic cancer, with IC50 values in the nanomolar range (0.6-3 nM).[1] Additionally, it exhibits anti-angiogenesis effects in vitro.[1]
Q2: Why is it important to investigate the off-target effects of a microtubule inhibitor like this compound?
While the primary target of this compound is tubulin, it is crucial to investigate potential off-target effects to fully understand its pharmacological profile. Off-target interactions can lead to unexpected toxicities or provide opportunities for drug repurposing.[2] Misidentifying a drug's complete mechanism of action can hinder the discovery of predictive biomarkers for patient response in clinical trials.[3]
Q3: What are some common off-target effects observed with microtubule inhibitors?
Microtubule inhibitors can sometimes affect other proteins involved in cellular transport, signaling pathways, or proteins with similar binding pockets to tubulin. While specific off-target effects for this compound are not yet documented, researchers should consider investigating proteins that are structurally related to tubulin or are part of pathways sensitive to cytoskeletal integrity.
Q4: What initial steps should I take to screen for potential off-target effects?
A common starting point is to perform a broad kinase selectivity profiling, even for non-kinase inhibitors, as many small molecules exhibit polypharmacology.[4][5] Additionally, computational methods can predict potential off-target interactions that can then be validated experimentally.[6] For a microtubule inhibitor, assessing effects on other cytoskeletal components and related signaling pathways is recommended.
Troubleshooting Guides
This section provides guidance on common issues encountered during the experimental investigation of off-target effects.
Problem 1: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Assay Type: Different viability assays measure different cellular parameters (e.g., mitochondrial activity in MTT assays vs. ATP levels in CellTiter-Glo).[7] These parameters can be influenced by off-target effects unrelated to cell death. | Solution: Use multiple, mechanistically distinct viability assays to confirm results. For example, complement a metabolic assay with a direct measure of cell number (e.g., DNA content quantification) or a cytotoxicity assay that measures membrane integrity.[7][8] |
| Drug Concentration: Using concentrations far exceeding the in vivo achievable levels can lead to non-specific cytotoxicity.[8] | Solution: Use a concentration range relevant to the anticipated therapeutic window. Correlate the concentrations used in vitro with pharmacokinetic data if available. |
| Cell Line Variability: Different cell lines have varying genetic backgrounds and expression levels of potential off-target proteins.[9] | Solution: Test the agent in a panel of well-characterized cell lines to identify patterns of sensitivity or resistance that may point to off-target dependencies. |
Problem 2: Difficulty validating a predicted off-target identified from a computational screen.
| Possible Cause | Troubleshooting Step |
| In Vitro vs. Cellular Activity: A compound may bind to a protein in a cell-free assay but show no effect in a cellular context due to poor cell permeability or rapid efflux.[4] | Solution: Complement in vitro binding or enzymatic assays with cell-based target engagement assays, such as cellular thermal shift assays (CETSA) or NanoBRET™, to confirm interaction within a living cell.[10] |
| Indirect Effects: The observed cellular phenotype may be an indirect consequence of inhibiting the primary target (tubulin) rather than a direct off-target interaction. | Solution: Use genetic approaches, such as CRISPR/Cas9-mediated knockout of the putative off-target, to determine if its absence phenocopies or alters the cellular response to this compound.[3][10] |
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data obtained from off-target screening assays.
Table 1: Kinase Selectivity Profile of this compound (Example Data)
This table summarizes the inhibitory activity of this compound against a panel of representative kinases.
| Kinase Target | % Inhibition at 1 µM | IC50 (µM) |
| CDK2/cyclin A | 85 | 0.5 |
| Aurora A | 75 | 1.2 |
| VEGFR2 | 40 | > 10 |
| EGFR | 15 | > 10 |
| Primary Target (Tubulin) | 98 (Polymerization) | 0.002 |
Table 2: Cellular Off-Target Engagement (Example Data)
This table shows the engagement of this compound with potential off-target proteins in a cellular context using a NanoBRET™ assay.
| Potential Off-Target | BRET Ratio IC50 (µM) |
| CDK2 | 0.8 |
| Aurora A | 2.5 |
| Tubulin (positive control) | 0.01 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using an In Vitro Kinase Assay Panel
This protocol outlines a general procedure for screening this compound against a large panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay.
-
Kinase Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at the optimal temperature for each kinase to allow the phosphorylation reaction to proceed.
-
Detection: Use a suitable detection method to measure kinase activity. Common methods include radiometric assays (measuring incorporation of ³²P-ATP) or fluorescence/luminescence-based assays that detect the phosphorylated product or ATP consumption.[11]
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Determine the IC50 value for any significantly inhibited kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to assess the binding of this compound to potential targets in intact cells.
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Protein Separation: Separate the soluble protein fraction (containing unbound, stable proteins) from the precipitated protein fraction by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
Visualizations
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Workflow for identifying and validating off-target effects.
Caption: Troubleshooting logic for inconsistent cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. reactionbiology.com [reactionbiology.com]
improving the in vivo efficacy and delivery of Anticancer agent 98
Technical Support Center: Anticancer Agent 98
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy and delivery of this potent microtubule inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a microtubule/tubulin-polymerization inhibitor with a dissociation constant (Kd) of 16.9 μM.[1] It exerts its anticancer effects by disrupting microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and apoptosis. Additionally, it has demonstrated anti-angiogenesis effects in vitro.[1]
Q2: What is the recommended in vivo dosage and administration route for this compound?
A2: A previously reported effective regimen in a PC3/TxR xenograft mouse model is 2.5 mg/kg administered intravenously (i.v.) twice per week for two weeks.[1] This dosage was well-tolerated with no significant weight loss and resulted in approximately 85.6% inhibition of tumor growth.[1]
Q3: What are the known in vitro IC50 values for this compound?
A3: this compound has shown potent antiproliferative activity against various cancer cell lines with IC50 values ranging from 0.6 to 3 nM for melanoma, breast cancer, and pancreatic cancer.[1]
Troubleshooting Guide
Issue 1: Suboptimal Tumor Growth Inhibition in vivo
Q: I am not observing the expected tumor growth inhibition (85.6%) in my mouse model despite using the recommended protocol. What could be the issue?
A: Several factors could contribute to lower-than-expected efficacy. Consider the following troubleshooting steps:
-
Formulation and Solubility: this compound, like many small molecule inhibitors, may have poor aqueous solubility. Ensure the agent is fully solubilized before injection. Inadequate solubilization can lead to precipitation and reduced bioavailability.
-
Drug Stability: Assess the stability of your formulation. The agent may degrade after reconstitution.
-
Recommendation: Prepare the formulation fresh before each injection and store the stock compound under the recommended conditions as per the Certificate of Analysis.[1]
-
-
Tumor Model Variability: The efficacy of anticancer agents can vary significantly between different tumor models. The reported 85.6% inhibition was observed in PC3/TxR xenografts.[1] Your specific cell line and mouse strain may respond differently.
-
Recommendation: Characterize the sensitivity of your chosen cell line to this compound in vitro before proceeding with extensive in vivo studies.
-
-
Multidrug Resistance: If your tumor model expresses high levels of efflux pumps like P-glycoprotein, it could be actively removing the drug from the cancer cells, leading to resistance.[5]
-
Recommendation: Investigate the expression of ABC transporters in your tumor model. The use of nanocarrier systems can sometimes help bypass these resistance mechanisms.[6]
-
Issue 2: Poor Drug Delivery and Bioavailability
Q: I suspect that poor drug delivery to the tumor site is limiting the efficacy of this compound. How can I improve this?
A: Enhancing drug delivery to the tumor is a common challenge.[7][8] Here are some strategies:
-
Enhanced Permeability and Retention (EPR) Effect: For passively targeted delivery, nanoparticle-based formulations can leverage the EPR effect, where the leaky vasculature of tumors allows for the accumulation of nanoparticles.[5]
-
Recommendation: Explore formulating this compound into nanoparticles with a size range of 30-80 nm, which has been shown to be effective for other hydrophobic anticancer drugs.[2]
-
-
Active Targeting: To further enhance specificity, you can use targeted drug delivery systems.
-
Pharmacokinetic Analysis: Understanding the pharmacokinetic profile of your formulation is crucial.
-
Recommendation: Conduct a pharmacokinetic study to determine the half-life, clearance, and biodistribution of this compound in your model system. This will help you optimize the dosing schedule.
-
Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Cell Line/Model | Reference |
| Mechanism of Action | Microtubule/tubulin-polymerization inhibitor | N/A | [1] |
| Binding Affinity (Kd) | 16.9 μM | Tubulin | [1] |
| In Vitro IC50 | 0.6 - 3 nM | Melanoma, Breast, Pancreatic Cancer | [1] |
| In Vivo Dosage | 2.5 mg/kg, i.v., twice weekly for 2 weeks | PC3/TxR Xenograft (NSG mice) | [1] |
| In Vivo Efficacy | ~85.6% Tumor Growth Inhibition | PC3/TxR Xenograft (NSG mice) | [1] |
| In Vivo Anti-angiogenesis | 44% Reduction | PC3/TxR Xenograft (NSG mice) | [1] |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
This protocol is based on the study that demonstrated significant tumor growth inhibition with this compound.[1]
-
Animal Model: Male NSG (NOD scid gamma) mice.
-
Tumor Implantation: Subcutaneously implant PC3/TxR (taxane-resistant prostate cancer) cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Monitor tumor volume and body weight regularly (e.g., twice a week).
-
Drug Formulation: Prepare a 2.5 mg/kg solution of this compound in a suitable vehicle. The exact vehicle composition should be optimized for solubility and tolerability.
-
Dosing Regimen: Administer the formulation intravenously (i.v.) via the tail vein at a volume of 100 µL per 20g of body weight. Dosing should be performed twice a week for two consecutive weeks.
-
Control Groups: Include a vehicle control group and a positive control group (e.g., Paclitaxel at 10 mg/kg, once weekly).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for angiogenesis markers).
Visualizations
Caption: Workflow for in vivo efficacy testing of this compound.
Caption: Signaling pathway of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A versatile polymer micelle drug delivery system for encapsulation and in vivo stabilization of hydrophobic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Smart Polymeric Micelles for Anticancer Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Analyses of repeated failures in cancer therapy for solid tumors: poor tumor-selective drug delivery, low therapeutic efficacy and unsustainable costs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
dose-response curve optimization for Anticancer agent 98
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for dose-response curve optimization of Anticancer Agent 98. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a first-time experiment?
A1: For initial experiments where the cellular sensitivity is unknown, a broad concentration range is recommended to capture the full dose-response curve.[1][2] A common starting point is a 9-point dose-response assay with concentrations ranging from 1 nM to 10 µM, using half-log10 steps.[2] This wide range helps in identifying the approximate IC50 value, which can then be used to define a narrower, more focused concentration range in subsequent experiments.[2][3]
Q2: How many replicates should I use for my dose-response experiments with this compound?
A2: For reliable and reproducible results, it is recommended to perform each assay with a minimum of three technical replicates.[1][3] If you anticipate small differences in response or are observing high variability, increasing the number of replicates to six or more may be necessary to achieve statistical significance.[1] It is also crucial to perform at least two independent biological replicates to ensure the observed effects are consistent.[3]
Q3: My dose-response data for this compound is highly variable between replicates. What are the common causes and solutions?
A3: High variability in dose-response data can stem from several factors. Common issues include inconsistent cell seeding, edge effects in multi-well plates, and manual pipetting errors.[2][4] To mitigate these, consider the following solutions:
-
Automate Processes: Utilize automated systems for cell plating and drug dilution to improve consistency.[2][3]
-
Optimize Cell Seeding Density: Ensure a uniform number of cells are seeded across all wells.[2] Perform preliminary experiments to determine the optimal seeding density where cells are in a logarithmic growth phase throughout the assay period.[2][3]
-
Minimize Edge Effects: Avoid using the outermost wells of a multi-well plate, as they are more prone to evaporation and temperature fluctuations.[1] Alternatively, fill the outer wells with sterile media or PBS.
-
Randomize Plate Layout: Randomizing the placement of different drug concentrations and controls on the plate can help to minimize systematic errors.[3]
Q4: The dose-response curve for this compound does not have a standard sigmoidal shape. What could be the reason?
A4: Non-standard, or non-monotonic, dose-response curves (e.g., U-shaped or inverted U-shaped) can occur due to various biological mechanisms.[5] These may include the agent having multiple cellular targets with different affinities, receptor up- or down-regulation at different concentrations, or the induction of different cellular pathways at low versus high doses.[5] It is important to carefully document these observations and consider further mechanistic studies to understand the underlying biology.
Q5: How do I distinguish between cytotoxic and cytostatic effects of this compound?
A5: Cell viability assays, which are commonly used to generate dose-response curves, often measure metabolic activity and may not distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effects).[6] To differentiate between these, you can employ complementary assays. For instance, a cell counting assay (like Trypan Blue exclusion) at the beginning and end of the treatment period can provide information on changes in cell number relative to untreated controls.[7] Assays that specifically measure markers of apoptosis (e.g., caspase activity) or necrosis can also help elucidate the mechanism of action.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in viability assay | - Contamination of reagents or cell culture- Non-enzymatic reduction of assay substrate (e.g., by reducing agents in the media or compound)[8]- Extended exposure of reagents to light[8] | - Use fresh, sterile reagents and maintain aseptic technique.- Include a "no-cell" control with media and compound to check for direct substrate reduction.- Protect assay reagents from light. |
| IC50 values vary significantly between experiments | - Inconsistent incubation times- Different cell passage numbers or confluency- Variability in reagent preparation | - Standardize the incubation time for all experiments. IC50 values can be time-dependent.[9]- Use cells within a consistent range of passage numbers and ensure similar confluency at the time of treatment.- Prepare fresh reagents for each experiment and ensure accurate dilutions. |
| Incomplete curve (no upper or lower plateau) | - Concentration range is too narrow or shifted | - Broaden the concentration range of this compound. Ideally, the lowest concentrations should show minimal effect, and the highest concentrations should produce a maximal response.[2] |
| U-shaped or other non-monotonic curve shape | - Complex biological activity of this compound (e.g., hormesis, off-target effects at high concentrations)[5] | - Confirm the finding with multiple biological replicates.- Consider using orthogonal assays to investigate the cellular pathways affected at different concentrations.- Consult relevant literature for similar compounds. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Cell Preparation: Culture cells in appropriate media and ensure they are healthy and in the logarithmic growth phase.
-
Seeding: Seed cells in a 96-well plate at a range of densities (e.g., 1,000, 2,500, 5,000, 7,500, and 10,000 cells/well).
-
Incubation: Incubate the plate for the intended duration of your dose-response assay (e.g., 72 hours).
-
Viability Assay: At different time points (e.g., 24, 48, and 72 hours), perform a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Analysis: Plot cell viability (or a surrogate measure like absorbance/luminescence) against the initial seeding density for each time point. The optimal seeding density is one that allows for logarithmic growth throughout the entire assay duration without reaching over-confluency.[2]
Protocol 2: Dose-Response Experiment for this compound
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture media. A 9-point, 1:3 dilution series starting from 10 µM is a good starting point.[1]
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).
-
Cell Viability Assay: Add the viability assay reagent (e.g., Resazurin) and incubate as per the manufacturer's instructions.[10]
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle-treated controls (representing 100% viability) and a "no-cell" or "maximum inhibition" control (representing 0% viability). Plot the normalized response against the log-transformed concentration of this compound. Fit the data using a non-linear regression model (e.g., four-parameter logistic model) to determine the IC50.[11][12]
Data Presentation
Table 1: Example Concentration Ranges for Initial Screening of this compound
| Dose Point | Concentration (µM) | Log Concentration (M) |
| 1 | 10 | -5.00 |
| 2 | 3.16 | -5.50 |
| 3 | 1 | -6.00 |
| 4 | 0.316 | -6.50 |
| 5 | 0.1 | -7.00 |
| 6 | 0.0316 | -7.50 |
| 7 | 0.01 | -8.00 |
| 8 | 0.00316 | -8.50 |
| 9 | 0.001 | -9.00 |
Table 2: Hypothetical IC50 Values for this compound in Different Cell Lines
| Cell Line | IC50 (µM) | 95% Confidence Interval | Hill Slope |
| Cell Line A | 0.52 | 0.45 - 0.60 | -1.2 |
| Cell Line B | 1.89 | 1.65 - 2.17 | -0.9 |
| Cell Line C | 0.08 | 0.06 - 0.11 | -1.5 |
Visualizations
Caption: Experimental workflow for dose-response curve generation.
Caption: Troubleshooting logic for high data variability.
References
- 1. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Cell Viability Assays: An Overview | MolecularCloud [molecularcloud.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. susupport.com [susupport.com]
- 11. ww2.amstat.org [ww2.amstat.org]
- 12. youtube.com [youtube.com]
Validation & Comparative
Antitumor Agent 98 Demonstrates Superior Efficacy Over Paclitaxel in Taxane-Resistant Prostate Cancer Models
A detailed comparison reveals that the novel microtubule/tubulin-polymerization inhibitor, anticancer agent 98, exhibits significant potential in overcoming taxane resistance in prostate cancer, a major challenge in current chemotherapy regimens. Experimental data indicates that agent 98 not only shows potent antiproliferative activity against various cancer cell lines but also effectively inhibits tumor growth in a paclitaxel-resistant prostate cancer xenograft model, outperforming paclitaxel.
Executive Summary of Comparative Data
The following tables summarize the key quantitative data comparing the in vitro and in vivo performance of this compound and paclitaxel.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cancer Type | Cell Line(s) | IC50 (nM) |
| Melanoma | Not Specified | 0.6 - 3 |
| Breast Cancer | Not Specified | 0.6 - 3 |
| Pancreatic Cancer | Not Specified | 0.6 - 3 |
Data sourced from MedchemExpress.[1]
Table 2: In Vitro Tubulin Inhibition Profile of this compound
| Parameter | Value | Cell Line/Assay |
| Tubulin Binding Affinity (Kd) | 16.9 μM | SPR Spectroscopy Assay |
| β-tubulin Adduct Formation | Dose-dependent increase | PC-3 cells |
Data sourced from MedchemExpress.[1]
Table 3: In Vivo Efficacy in a Taxane-Resistant Prostate Cancer Xenograft Model (PC3/TxR)
| Treatment Group | Dosage | Administration | Tumor Growth Inhibition | Angiogenesis Inhibition |
| This compound | 2.5 mg/kg | i.v., twice per week for 2 weeks | ~85.6% | 44% |
| Paclitaxel | 10 mg/kg | i.v., once weekly | Not specified, but significantly less than Agent 98 | Not specified |
| Control | Not specified | Not specified | 0% (baseline) | 0% (baseline) |
Data sourced from MedchemExpress.[1]
Mechanism of Action and Overcoming Resistance
Paclitaxel and other taxanes function by stabilizing microtubules, leading to mitotic arrest and apoptosis in cancer cells.[2][3][4] However, resistance to taxanes is a significant clinical hurdle in prostate cancer. Mechanisms of resistance are multifaceted and include the overexpression of drug efflux pumps like P-glycoprotein (encoded by the MDR1 gene), mutations in the β-tubulin protein (the binding site for taxanes), and alterations in cell survival signaling pathways.[5][6][7]
This compound is a potent microtubule/tubulin-polymerization inhibitor.[1] Its efficacy in taxane-resistant models suggests it may circumvent the common resistance mechanisms that render paclitaxel ineffective. The significant tumor growth inhibition observed in the PC3/TxR xenograft model at a lower, yet potent, dose compared to paclitaxel highlights its potential as a next-generation therapy for taxane-refractory prostate cancer.[1]
Figure 1: Comparative mechanism of action and resistance pathways.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below to provide a comprehensive understanding of the data presented.
In Vitro Cell Proliferation Assay (IC50 Determination)
-
Cell Culture: Human prostate cancer cell lines (e.g., PC-3 for initial screening) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of this compound is prepared and added to the wells. The cells are then incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the Sulforhodamine B (SRB) assay or MTT assay. For the SRB assay, cells are fixed, stained, and the incorporated dye is solubilized. The absorbance is then read using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-containing buffer, and a fluorescence reporter that binds to polymerized microtubules is prepared.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Drug Addition: this compound or a control vehicle is added to the reaction mixture.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time using a fluorometer. Inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the fluorescence increase compared to the control.
Taxane-Resistant Prostate Cancer Xenograft Model
Figure 2: Workflow for the in vivo xenograft study.
-
Animal Model: Male immunodeficient mice (e.g., NSG mice) are used.
-
Cell Implantation: Taxane-resistant human prostate cancer cells (PC3/TxR) are harvested and injected subcutaneously into the flanks of the mice.
-
Tumor Development: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into different treatment groups: vehicle control, this compound (2.5 mg/kg, i.v., twice weekly), and paclitaxel (10 mg/kg, i.v., once weekly).
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Further analysis, such as immunohistochemistry for markers of proliferation and angiogenesis, can be performed on the tumor tissues.
Conclusion
The available preclinical data strongly suggests that this compound is a promising therapeutic candidate for the treatment of taxane-resistant prostate cancer. Its potent in vitro and in vivo activity, coupled with its ability to overcome the limitations of paclitaxel, warrants further investigation and development. The detailed experimental protocols provided herein offer a framework for the replication and expansion of these pivotal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Paclitaxel and docetaxel resistance in prostate cancer: Molecular mechanisms and possible therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Taxane anticancer agents: a patent perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of paclitaxel resistance in a human prostate cancer cell line, PC3-PR, and its sensitization by cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The establishment of two paclitaxel-resistant prostate cancer cell lines and the mechanisms of paclitaxel resistance with two cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taxane resistance in castration-resistant prostate cancer: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Anticancer Agent 98 Combination Therapy for Pancreatic Cancer
Disclaimer: "Anticancer agent 98" is a hypothetical designation for the purpose of this guide. The data and pathways described are based on preclinical and clinical findings for selective MEK1/2 inhibitors (e.g., Trametinib), a class of drugs under investigation for pancreatic cancer.
Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature and resistance to conventional therapies. A key driver of PDAC is the near-universal mutation of the KRAS oncogene, which leads to the constitutive activation of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) cascade, promoting cell proliferation and survival.[1][2][3] This guide provides a comparative overview of a hypothetical MEK inhibitor, "this compound," in combination with standard-of-care and other emerging therapies, supported by representative experimental data and protocols.
Mechanism of Action: Targeting the MAPK Pathway
Agent 98 is a selective, reversible small-molecule inhibitor of MEK1 and MEK2 kinase activity.[4] By blocking MEK, Agent 98 prevents the phosphorylation and activation of ERK, a critical downstream effector that regulates cell growth, differentiation, and survival.[3] The rationale for using MEK inhibitors in pancreatic cancer is to directly counter the effects of oncogenic KRAS mutations.[1][3] However, clinical trials have shown that MEK inhibitors as monotherapy have modest effects, often due to feedback activation of other signaling pathways, such as PI3K-AKT.[5][6] This has led to the investigation of combination therapies to achieve synergistic antitumor effects.[7][8]
Comparative Efficacy Data
The following tables summarize representative data from preclinical studies, comparing Agent 98 monotherapy with combination regimens.
Table 1: In Vitro Cell Viability (IC50) in PDAC Cell Lines
The half-maximal inhibitory concentration (IC50) measures the potency of a drug in inhibiting cell growth. Lower values indicate higher potency. Data shows a synergistic effect when Agent 98 is combined with the standard chemotherapeutic agent, Gemcitabine.
| Cell Line (KRAS Status) | Agent 98 (µM) | Gemcitabine (nM) | Agent 98 + Gemcitabine |
| PANC-1 (G12D) | 1.5 | 50 | 0.4 (Agent 98) + 15 (Gem) |
| MiaPaCa-2 (G12C) | 1.2 | 45 | 0.3 (Agent 98) + 12 (Gem) |
| AsPC-1 (G12D) | 2.1 | 65 | 0.6 (Agent 98) + 20 (Gem) |
| Data is hypothetical but representative of synergistic effects seen in preclinical studies.[4][8] |
Table 2: In Vivo Efficacy in Orthotopic Pancreatic Cancer Xenograft Model
This table presents data from a mouse model where human pancreatic cancer cells are implanted into the pancreas.[9][10] Tumor volume and survival are key endpoints.
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Median Overall Survival (Days) |
| Vehicle Control | 1250 ± 150 | 35 |
| Gemcitabine (100 mg/kg) | 780 ± 110 | 48 |
| Agent 98 (10 mg/kg) | 950 ± 130 | 42 |
| Agent 98 + Gemcitabine | 350 ± 90 | 65 |
| Data is hypothetical but modeled after results from combination studies of MEK inhibitors and chemotherapy.[4][6] |
It is important to note that a randomized phase II clinical trial of the MEK inhibitor trametinib combined with gemcitabine did not show a significant improvement in overall survival (OS), progression-free survival (PFS), or overall response rate (ORR) compared to gemcitabine plus placebo in patients with untreated metastatic pancreatic cancer.[11][12][13] Median OS was 8.4 months with the combination versus 6.7 months with gemcitabine alone.[11][14] This highlights the challenge of translating preclinical synergy into clinical benefit.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15]
Protocol:
-
Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16]
-
Drug Treatment: Treat the cells with serial dilutions of Agent 98, Gemcitabine, or the combination of both for 72 hours. Include untreated wells as a control.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[16][17]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15][16]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[16][18]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
Orthotopic Pancreatic Cancer Xenograft Model
This in vivo model more accurately recapitulates the tumor microenvironment compared to subcutaneous models.[10][19]
Protocol:
-
Cell Preparation: Harvest cultured human pancreatic cancer cells (e.g., 1x10^6 cells) and resuspend them in a solution of PBS and Matrigel.[10]
-
Surgical Procedure: Anesthetize an immunodeficient mouse (e.g., NOD/SCID). Make a small incision in the left abdominal flank to expose the pancreas.[20][21]
-
Injection: Slowly inject the cell suspension into the tail of the pancreas.[21] Suture the abdominal wall and skin.
-
Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100 mm³), typically monitored by imaging.
-
Treatment: Randomize mice into treatment cohorts and administer agents as per the study design (e.g., intraperitoneal injection of Gemcitabine, oral gavage for Agent 98).
-
Data Collection: Measure tumor dimensions with calipers twice weekly and calculate tumor volume. Monitor animal body weight and overall survival.
Conclusion and Future Directions
While the hypothetical "this compound" demonstrates significant synergistic potential with gemcitabine in preclinical models, clinical data for MEK inhibitors in pancreatic cancer have been less encouraging.[11][13] The modest clinical activity highlights the complexity of PDAC, which often involves parallel signaling pathways and adaptive resistance mechanisms.[5] Future research is focused on more rational combination strategies, such as combining MEK inhibitors with inhibitors of other pathways like STAT3, EGFR, or autophagy, to achieve more durable responses.[5][22][23] Identifying predictive biomarkers to select patients most likely to benefit from MEK inhibitor-based therapies remains a critical goal for improving outcomes in this challenging disease.
References
- 1. Impacts of Activation of the Mitogen-Activated Protein Kinase Pathway in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the MEK/ERK pathway augments nab-paclitaxel-based chemotherapy effects in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Multicenter, Open-Label Phase II Clinical Trial of Combined MEK Plus EGFR Inhibition for Chemotherapy-Refractory Advanced Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting glucose metabolism sensitizes pancreatic cancer to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEK Inhibitors for Mutated Pancreatic Cancer: Safety, Efficacy, and Combinations | GI Oncology Now [gioncologynow.com]
- 8. Combination treatment strategy for pancreatic cancer involving the novel HDAC inhibitor MPT0E028 with a MEK inhibitor beyond K-Ras status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. A randomised, double-blind, placebo-controlled trial of trametinib, an oral MEK inhibitor, in combination with gemcitabine for patients with untreated metastatic adenocarcinoma of the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.skku.edu [pure.skku.edu]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. Cell Counting & Health Analysis [sigmaaldrich.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mednexus.org [mednexus.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 22. npcf.us [npcf.us]
- 23. m.youtube.com [m.youtube.com]
Investigating Cross-Resistance Profiles of Anticancer Agent 98: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Anticancer agent 98, a novel microtubule inhibitor, against other established anticancer agents. The focus is on its cross-resistance profile, a critical factor in determining its potential clinical efficacy, particularly in patients who have developed resistance to prior therapies. The information presented is supported by experimental data and detailed methodologies to aid in research and development.
Introduction to this compound
This compound is a potent inhibitor of tubulin polymerization.[1] By disrupting microtubule dynamics, it induces cell cycle arrest and apoptosis in cancer cells.[2] Notably, preclinical studies have demonstrated its ability to overcome resistance to taxanes, a major class of microtubule-stabilizing agents.[1] This suggests a distinct interaction with tubulin or a mechanism that circumvents common taxane resistance pathways.
Comparative Analysis of Microtubule Inhibitors
To understand the unique properties of this compound, it is essential to compare it with other microtubes-targeting agents. The following table summarizes the key characteristics of this compound, Paclitaxel (a taxane), and Vincristine (a vinca alkaloid).
| Feature | This compound | Paclitaxel | Vincristine |
| Mechanism of Action | Inhibits tubulin polymerization | Promotes and stabilizes microtubule polymerization | Inhibits tubulin polymerization by binding to a distinct site |
| Binding Site on Tubulin | Not specified | Paclitaxel binding site on β-tubulin | Vinca domain on β-tubulin |
| Known Resistance Mechanisms | To be fully elucidated | Upregulation of βIII-tubulin, drug efflux pumps (P-gp) | Upregulation of drug efflux pumps (P-gp, MRP1) |
| Activity in Taxane-Resistant Cells | Effective | Ineffective | Variable |
Investigating the Cross-Resistance Profile of this compound: A Proposed Experimental Workflow
To comprehensively evaluate the cross-resistance profile of this compound, a systematic investigation using a panel of drug-resistant cancer cell lines is proposed.
Caption: A proposed workflow for investigating the cross-resistance profile of this compound.
Hypothetical Cross-Resistance Data
The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for this compound against a panel of sensitive and drug-resistant cancer cell lines. This data is for illustrative purposes to demonstrate how a comparative analysis would be structured.
| Cell Line | Resistance to | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Doxorubicin IC50 (nM) | Methotrexate IC50 (nM) | Resistance Index (to Paclitaxel) |
| MCF-7 (Sensitive) | - | 5 | 10 | 50 | 20 | 1 |
| MCF-7/TAX | Paclitaxel | 8 | 500 | 60 | 25 | 50 |
| MCF-7/ADR | Doxorubicin | 45 | 15 | 2000 | 22 | 1.5 |
| A549 (Sensitive) | - | 10 | 20 | 100 | 40 | 1 |
| A549/VCR | Vincristine | 15 | 25 | 120 | 50 | 1.25 |
Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the sensitive parent cell line. A low RI for this compound in cells resistant to other drugs would indicate a lack of cross-resistance.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Drug-sensitive and drug-resistant cancer cell lines
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound and other control drugs for 48-72 hours. Include untreated control wells.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
This compound and control compounds (Paclitaxel as a polymerization promoter, Vincristine as an inhibitor)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Protocol:
-
On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the test compound.
-
Add purified tubulin to the reaction mixture.
-
Transfer the mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.[3][4][5]
Immunoblotting for Resistance Markers
This technique is used to detect the expression levels of proteins known to be involved in drug resistance, such as βIII-tubulin and drug efflux pumps.
Materials:
-
Cell lysates from sensitive and resistant cell lines
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-βIII-tubulin, anti-P-glycoprotein)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Separate total protein from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
Mechanisms of Resistance to Microtubule Inhibitors
Understanding the common mechanisms of resistance to microtubule-targeting agents is crucial for interpreting cross-resistance data.
Caption: Common mechanisms leading to resistance to microtubule-inhibiting anticancer drugs.
Alterations in the expression of different tubulin isotypes, particularly the overexpression of βIII-tubulin, can confer resistance to taxanes.[8] Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), can actively pump drugs out of the cancer cell, leading to resistance to a broad range of chemotherapeutics.[9][10]
Conclusion
This compound demonstrates significant promise as a novel microtubule inhibitor, particularly due to its demonstrated efficacy against taxane-resistant cancer cells. The proposed experimental workflow provides a robust framework for a comprehensive investigation of its cross-resistance profile. Understanding how this compound interacts with various resistance mechanisms will be pivotal in defining its therapeutic potential and guiding its clinical development. The data generated from such studies will be invaluable for researchers and drug developers in the oncology field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. In vitro tubulin polymerization assay [bio-protocol.org]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.cn]
- 7. General Immunoblotting Protocol | Rockland [rockland.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Anticancer Agent 98 and Vinca Alkaloids: Mechanisms of Action
A deep dive into the mechanistic nuances of two distinct classes of microtubule-targeting anticancer agents, providing a comprehensive comparison for researchers, scientists, and drug development professionals.
This guide offers an objective comparison of the mechanisms of action of the novel anticancer agent 98 and the well-established class of vinca alkaloids. By presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways, this document aims to provide a thorough resource for understanding the similarities and differences between these two types of tubulin inhibitors.
At a Glance: Comparative Overview
| Feature | This compound | Vinca Alkaloids (e.g., Vincristine, Vinblastine) |
| Primary Target | β-tubulin | β-tubulin |
| Mechanism of Action | Inhibition of tubulin polymerization | Inhibition of tubulin polymerization |
| Binding Site | Colchicine-binding site | Vinca-binding site |
| Effect on Microtubules | Destabilization and prevention of microtubule formation | Destabilization and prevention of microtubule formation |
| Cell Cycle Arrest | G2/M phase | G2/M phase |
| Downstream Effects | Induction of apoptosis | Induction of apoptosis, activation of JNK pathway, generation of reactive oxygen species (ROS) |
Quantitative Analysis: Cytotoxic Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and various vinca alkaloids across a range of cancer cell lines, providing a quantitative comparison of their cytotoxic potency.
| Cell Line | Cancer Type | This compound (nM) | Vincristine (nM) | Vinblastine (nM) | Vinorelbine (nM) |
| A549 | Lung Adenocarcinoma | Not Reported | - | - | - |
| BCap37 | Breast Cancer | 0.6 - 3[1] | - | - | - |
| COLO 205 | Colon Cancer | Not Reported | - | - | - |
| HeLa | Cervical Cancer | Not Reported | - | - | - |
| Jurkat | T-cell Leukemia | Not Reported | - | - | - |
| KB | Epidermoid Carcinoma | Not Reported | - | - | - |
| L1210 | Leukemia | Not Reported | - | - | - |
| MCF-7 | Breast Cancer | 0.6 - 3[1] | - | - | - |
| P388 | Leukemia | Not Reported | - | - | IC50 values reported for sensitive and resistant lines[2] |
| PC-3 | Prostate Cancer | IC50s ranging from 0.6-3 nM[1] | - | - | - |
| Melanoma Cell Lines | Melanoma | 0.6 - 3[1] | - | - | - |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | 0.6 - 3[1] | - | - | - |
Note: Direct comparative studies with this compound across a wide range of cell lines are not yet publicly available. The IC50 values for vinca alkaloids can vary significantly between different studies and cell line subtypes.
Unraveling the Mechanisms: Signaling Pathways
Both this compound and vinca alkaloids exert their anticancer effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton. This disruption leads to cell cycle arrest, primarily at the G2/M phase, and ultimately triggers programmed cell death, or apoptosis. However, the downstream signaling cascades they activate exhibit some key differences.
This compound: A Direct Hit on Tubulin
This compound functions as a potent inhibitor of tubulin polymerization[1]. It binds to the colchicine-binding site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules. This direct interference with microtubule formation leads to the disorganization of the mitotic spindle, a critical structure for chromosome segregation during cell division. The resulting mitotic arrest activates the spindle assembly checkpoint, which, if prolonged, initiates the apoptotic cascade.
Caption: Mechanism of Action of this compound.
Vinca Alkaloids: A Multi-pronged Assault
Similar to agent 98, vinca alkaloids bind to β-tubulin and inhibit its polymerization, but at a distinct site known as the vinca-binding site. This leads to microtubule destabilization, mitotic spindle disruption, and G2/M phase arrest. However, research has revealed a more complex downstream signaling network activated by vinca alkaloids.
A key pathway involves the activation of the c-Jun N-terminal kinase (JNK) signaling cascade, often mediated by an increase in reactive oxygen species (ROS)[3][4]. Activated JNK can then phosphorylate and regulate the activity of Bcl-2 family proteins, which are central regulators of the intrinsic (mitochondrial) pathway of apoptosis. This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis[5].
Caption: Signaling Pathways Activated by Vinca Alkaloids.
Experimental Protocols: A Guide to Key Assays
This section provides detailed methodologies for the key experiments commonly used to characterize the mechanisms of action of microtubule-targeting agents like this compound and vinca alkaloids.
Tubulin Polymerization Assay
Objective: To determine the direct effect of the compound on the in vitro assembly of purified tubulin into microtubules.
Methodology:
-
Reagents and Materials: Purified tubulin (e.g., from bovine brain), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound (this compound or vinca alkaloid) at various concentrations, and a temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
-
Procedure:
-
On ice, a reaction mixture is prepared containing tubulin and GTP in the polymerization buffer.
-
The test compound or vehicle control is added to the reaction mixture.
-
The reaction is initiated by transferring the mixture to a pre-warmed cuvette or 96-well plate at 37°C in the spectrophotometer.
-
The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the vehicle control. A decrease in the rate and/or extent of polymerization indicates an inhibitory effect.
Caption: Workflow for a Tubulin Polymerization Assay.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle progression.
Methodology:
-
Cell Culture and Treatment: Cancer cells are seeded in culture plates and allowed to adhere. The cells are then treated with various concentrations of the test compound or vehicle control for a specific duration (e.g., 24, 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and then fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed to remove the ethanol and then incubated with a solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of a mitotic arrest.
Caption: Experimental Workflow for Cell Cycle Analysis.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.
Methodology:
-
Cell Culture and Treatment: Similar to the cell cycle analysis protocol, cancer cells are cultured and treated with the test compound.
-
Cell Harvesting: Both adherent and floating cells (which may include apoptotic cells) are collected.
-
Staining: The cells are washed and then resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is differentiated into four quadrants:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caption: Workflow for Apoptosis Detection by Flow Cytometry.
Conclusion
Both this compound and vinca alkaloids are potent microtubule-destabilizing agents that induce mitotic arrest and apoptosis in cancer cells. Their primary difference lies in their binding site on tubulin and the intricacies of their downstream signaling pathways. While this compound appears to have a more direct mechanism of action focused on tubulin polymerization inhibition, vinca alkaloids trigger a more complex signaling cascade involving ROS and the JNK pathway.
This comparative guide provides a foundational understanding of these two classes of anticancer agents. Further research, particularly direct comparative studies and a more in-depth elucidation of the signaling pathways of this compound, will be crucial for fully understanding their respective therapeutic potentials and for the development of more effective cancer therapies. The provided experimental protocols offer a starting point for researchers aiming to investigate these and other microtubule-targeting agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vincristine activates c-Jun N-terminal kinase in chronic lymphocytic leukaemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Engagement of Anticancer Agent 98 with its Cellular Target, β-tubulin: A Comparative Guide
A comprehensive analysis of experimental data and methodologies to confirm the direct interaction of Anticancer agent 98 with β-tubulin in cancer cells, benchmarked against established microtubule-targeting agents.
This guide provides a comparative overview of the experimental validation of target engagement for this compound, a potent inhibitor of microtubule polymerization. By examining its performance alongside well-characterized microtubule-targeting agents (MTAs)—paclitaxel, vincristine, and colchicine—we offer researchers, scientists, and drug development professionals a detailed resource for assessing its mechanism of action. This guide includes quantitative data, detailed experimental protocols, and visual representations of the underlying cellular pathways and experimental workflows.
Comparative Analysis of Microtubule-Targeting Agents
This compound has been identified as a microtubule/tubulin-polymerization inhibitor that binds to the colchicine site on β-tubulin.[1][2] Its efficacy is compared with other MTAs that have distinct binding sites and mechanisms of action: paclitaxel, a microtubule stabilizer binding to the taxane site; vincristine, a microtubule destabilizer binding to the vinca domain; and colchicine, a microtubule destabilizer that, like this compound, binds to the colchicine site.[2][3][4]
Table 1: Comparative Binding Affinity and Tubulin Polymerization Inhibition
| Compound | Target Site on β-tubulin | Binding Affinity (Kd) | Tubulin Polymerization Inhibition (IC50) |
| This compound | Colchicine Site | 16.9 μM | ~0.8-22 μM |
| Paclitaxel | Taxane Site | Not directly comparable (stabilizer) | Not applicable (promotes polymerization) |
| Vincristine | Vinca Domain | ~10 nM | ~10 nM |
| Colchicine | Colchicine Site | ~0.44 μM | ~2.7-3 μM |
Note: Direct comparison of Kd and IC50 values should be interpreted with caution due to variations in experimental conditions across different studies. Data for this compound is from preclinical studies and may not be as extensively characterized as for the established agents.
Table 2: Comparative Cytotoxicity in Cancer Cell Lines
| Compound | Cancer Cell Line | Cytotoxicity (IC50) |
| This compound | Melanoma, Breast, Pancreatic | 0.6 - 3 nM |
| Paclitaxel | Breast (MCF-7) | ~3-5 nM |
| Vincristine | Leukemia, Lymphoma | ~2 nM |
| Colchicine | Various | ~10-100 nM |
Note: IC50 values are highly dependent on the specific cell line and assay conditions.
Experimental Protocols for Target Validation
To rigorously validate the engagement of this compound with β-tubulin, a series of well-established experimental protocols are employed. These assays provide direct and indirect evidence of target binding and its functional consequences within the cell.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context.[5][6] The principle lies in the ligand-induced thermal stabilization of the target protein.[6]
Protocol for β-tubulin CETSA:
-
Cell Culture and Treatment: Culture cancer cells (e.g., K562) to ~80% confluency. Treat cells with this compound (or comparator compound) at various concentrations for a specified time (e.g., 2 hours) at 37°C. Include a vehicle control (e.g., DMSO).
-
Heat Shock: Transfer the cell suspensions into PCR plates. Heat the plates in a thermal cycler to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 20°C.[5][7]
-
Cell Lysis: Add lysis buffer and mix thoroughly to ensure complete cell lysis.[5]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Separate the soluble protein fractions by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for β-tubulin.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct binding.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., G-PEM buffer: 80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl2, 1.0mM GTP, and 5% glycerol).
-
Reaction Setup: In a 96-well plate, incubate tubulin with various concentrations of this compound or comparator compounds. Include a vehicle control (DMSO), a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel).
-
Initiation of Polymerization: Initiate polymerization by warming the plate to 37°C.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes) using a microplate reader. The absorbance increases as microtubules form.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC50 value for inhibition of tubulin polymerization.
Immunofluorescence Microscopy of Microtubule Network
This technique visualizes the effect of the compound on the cellular microtubule network.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips to ~70-80% confluency. Treat with this compound or comparator compounds for a specified duration.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-20 minutes at room temperature.[8][9]
-
Permeabilization: Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 10-20 minutes to allow antibody entry.[8][9]
-
Blocking: Incubate with a blocking solution (e.g., 1% BSA in PBS) for 1 hour to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate with a primary antibody against α- or β-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the microtubule network using a fluorescence microscope. Disruption of the microtubule network, such as depolymerization or abnormal bundling, provides evidence of the compound's activity.
Western Blot Analysis of Cell Cycle Proteins
Disruption of microtubule dynamics typically leads to cell cycle arrest at the G2/M phase. This can be assessed by examining the levels of key cell cycle regulatory proteins.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound or comparator compounds for a time course (e.g., 0, 6, 12, 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against Cyclin B1 and CDK1.[10][11][12] Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Analysis: An accumulation of Cyclin B1 is indicative of a G2/M arrest.
Visualizing the Molecular and Cellular Consequences
To better understand the mechanisms through which this compound exerts its effects, the following diagrams illustrate the experimental workflow for target validation and the signaling pathway leading to apoptosis.
Caption: Experimental workflow for validating β-tubulin engagement.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Discovery of Water Soluble Microtubule Targeting Agents that Bind to the Colchicine Site on Tubulin and Circumvent Pgp Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. ptglab.com [ptglab.com]
- 9. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphorylation of AIB1 at Mitosis Is Regulated by CDK1/CYCLIN B | PLOS One [journals.plos.org]
head-to-head comparison of Anticancer agent 98 and combretastatin A-4
A Comprehensive Guide for Researchers in Oncology and Drug Development
In the landscape of anticancer drug discovery, agents targeting microtubule dynamics remain a cornerstone of therapeutic strategies. Among these, tubulin polymerization inhibitors have shown significant promise. This guide provides a detailed head-to-head comparison of two such agents: the novel synthetic compound, Anticancer agent 98, and the well-established natural product, combretastatin A-4. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Introduction and Overview
This compound is a synthetic small molecule identified as a potent inhibitor of tubulin polymerization. It has demonstrated significant antiproliferative and anti-angiogenic effects in preclinical studies.
Combretastatin A-4 (CA-4) is a natural product originally isolated from the African bush willow tree, Combretum caffrum. It is a potent inhibitor of tubulin polymerization that binds to the colchicine-binding site on β-tubulin. Its water-soluble prodrug, combretastatin A-4 phosphate (CA-4P), has been extensively studied in clinical trials for its vascular-disrupting properties in solid tumors.
This guide will delve into a comparative analysis of their mechanism of action, in vitro efficacy against various cancer cell lines, and the methodologies employed in these assessments.
Mechanism of Action: Targeting the Cytoskeleton
Both this compound and combretastatin A-4 exert their primary anticancer effects by disrupting the normal function of microtubules, essential components of the cellular cytoskeleton.
This compound acts as a microtubule/tubulin-polymerization inhibitor.[1] It binds to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.
Combretastatin A-4 also inhibits tubulin polymerization by binding to the colchicine site on β-tubulin.[2] This interaction prevents the formation of the microtubule polymer, leading to a collapse of the microtubule network. The consequences of this action include mitotic arrest and the induction of apoptosis.[3][4] Furthermore, CA-4 exhibits potent anti-angiogenic and vascular-disrupting effects, selectively targeting the tumor vasculature.[5]
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Mechanism of action for tubulin polymerization inhibitors.
Comparative In Vitro Efficacy
While a direct head-to-head study comparing this compound and combretastatin A-4 in the same panel of cell lines under identical conditions is not yet available in the public domain, we can compile and compare their reported antiproliferative activities from separate studies. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
Table 1: Antiproliferative Activity (IC50) of this compound and Combretastatin A-4 in Various Cancer Cell Lines
| Cancer Cell Line | This compound IC50 (nM) | Combretastatin A-4 IC50 (nM) |
| Melanoma | 0.6 - 3 | 1.8 (518A2)[4] |
| Breast Cancer | 0.6 - 3 | Data varies significantly by cell line |
| Pancreatic Cancer | 0.6 - 3 | Not readily available |
| Bladder Cancer | Not readily available | < 4 (BFTC 905, TSGH 8301)[5] |
| Gastric Cancer | Not readily available | 30 (HR)[4] |
| Stomach Cancer | Not readily available | 8520 (NUGC3)[4] |
| Lung Carcinoma (A549) | Not readily available | 112 ± 7[6] |
Note: The IC50 values are compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
Based on the available data, this compound demonstrates potent antiproliferative activity in the low nanomolar range against melanoma, breast, and pancreatic cancer cell lines.[1] Combretastatin A-4 also exhibits high potency, with IC50 values in the nanomolar range against several cell lines, although its efficacy can vary significantly depending on the cancer type.[4][5] A direct comparative study is warranted for a conclusive assessment of their relative potencies.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section details the standard methodologies for the key experiments cited in the evaluation of these anticancer agents.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or combretastatin A-4) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Experimental Workflow for MTT Assay
Caption: A typical workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[3][6]
Protocol:
-
Cell Treatment: Treat cells with the anticancer agents for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of compounds on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by monitoring the absorbance at 340 nm over time. Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.
-
Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compounds or a vehicle control.
-
Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Kinetic Measurement: Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) using a temperature-controlled microplate reader.
-
Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. The inhibitory effect of the compounds is determined by comparing the polymerization rates and extents to the control.
Conclusion and Future Directions
Both this compound and combretastatin A-4 are potent inhibitors of tubulin polymerization with significant anticancer potential. The available data suggests that this compound exhibits very high potency, with IC50 values in the low nanomolar range against several cancer cell lines. Combretastatin A-4 is also a highly potent agent with the added dimension of being a vascular-disrupting agent.
This guide provides a foundational comparison based on the current literature and outlines the necessary experimental frameworks for a more direct and comprehensive evaluation. The continued investigation of these and other novel tubulin inhibitors is crucial for the development of more effective and targeted cancer therapies.
References
- 1. Combretastatin A-4 analogues as antimitotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An organometallic analogue of combretastatin A-4 and its apoptosis-inducing effects on lymphoma, leukemia and other tumor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatin a-4 analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Disposal of Anticancer Agent 98
Disclaimer: "Anticancer Agent 98" is a placeholder for an investigational compound. These procedures represent a comprehensive framework for the safe disposal of cytotoxic and antineoplastic agents based on established guidelines from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3] Personnel must consult the specific Safety Data Sheet (SDS) for the agent and adhere to all federal, state, and local regulations.[2]
Purpose
This document provides essential safety and logistical procedures for the proper disposal of "this compound" and all materials contaminated with it. The objective is to ensure the safety of all personnel and maintain compliance with environmental regulations.
Scope
These procedures apply to all researchers, scientists, and laboratory personnel involved in the handling and disposal of "this compound" in a research and drug development setting.
Waste Categorization
Proper segregation of waste is the most critical step in the disposal process.[4][5] Anticancer agent waste is categorized into two primary types: Trace Waste and Bulk Waste .[6][5]
| Waste Category | Description | Disposal Container |
| Trace Cytotoxic Waste | Items that are "RCRA empty," meaning they contain less than 3% of the original drug volume.[5][7] This includes "empty" vials, syringes, IV bags, tubing, gloves, gowns, and other disposable items used during administration.[7][8][9] | Yellow puncture-resistant containers, clearly labeled "TRACE CHEMOTHERAPY WASTE" and "INCINERATE ONLY".[8][10][11][12] |
| Bulk Cytotoxic Waste | Items that do not meet the "RCRA empty" criteria. This includes partially full vials, syringes, IV bags, spill cleanup materials, and any container holding more than 3% of the original drug volume.[5][7] | Black puncture-resistant containers, clearly labeled as "HAZARDOUS WASTE" and listing the chemical contents. These are managed under RCRA regulations.[5][12][13] |
Step-by-Step Disposal Procedures
Personal Protective Equipment (PPE)
All personnel handling cytotoxic waste must wear appropriate PPE to prevent exposure.[1][14][15]
-
Gloves: Two pairs of chemotherapy-rated gloves.[16]
-
Gown: Disposable, impermeable gown with long sleeves and tight-fitting cuffs.[14][17]
-
Eye Protection: Safety goggles or a face shield.[14]
-
Respiratory Protection: An N95 respirator or higher may be required, especially when handling powders or cleaning spills. Consult the SDS and institutional policy.[18]
Disposal of Contaminated Materials
-
Segregate at Point of Use: Immediately place contaminated items into the correct waste container (Yellow for Trace, Black for Bulk) at the location where the waste is generated.[12] Do not commingle cytotoxic waste with other waste streams.[16]
-
Sharps Disposal: All sharps (needles, syringes, vials) must be placed in designated puncture-proof sharps containers.[4][10]
-
Non-Sharps Disposal:
-
Container Management:
-
Do not overfill containers. Close and seal them when they are three-quarters full.[10]
-
Ensure all containers are properly labeled with the contents and hazard symbols.[16]
-
Store sealed containers in a designated, secure Satellite Accumulation Area (SAA) until pickup by a licensed hazardous waste vendor.[16]
-
Spill Management
In the event of a spill, follow these immediate steps:
-
Alert Personnel: Cordon off the area and inform others.
-
Don PPE: Use the full PPE ensemble from the spill kit.[14]
-
Contain Spill: Use absorbent pads from the spill kit to cover the spill, working from the outside in.[14]
-
Clean Area: Clean the area with a detergent solution, followed by a thorough rinse.[16] For some agents, chemical deactivation may be required (see Section 6.0).
-
Dispose of Waste: All cleanup materials are considered Bulk Cytotoxic Waste and must be placed in a black hazardous waste container.[6]
-
Report: Document and report the spill according to institutional policy.[14]
Experimental Protocol: Surface Decontamination Efficacy Assay
This protocol provides a method to validate the effectiveness of a cleaning procedure for removing "this compound" from a stainless steel work surface, such as the inside of a Biological Safety Cabinet (BSC).
Objective: To determine if a cleaning regimen of detergent followed by 2% sodium hypochlorite effectively removes detectable traces of this compound.
Materials:
-
This compound solution (1 mg/mL)
-
Sterile stainless steel coupons (5x5 cm)
-
Validated analytical method (e.g., HPLC-MS/MS) for detecting this compound
-
Detergent solution (e.g., Simple Green)
-
2% Sodium Hypochlorite solution
-
Sterile water
-
Wipes (lint-free)
-
Personal Protective Equipment (PPE)
Methodology:
-
Positive Control: a. In a BSC, spike a stainless steel coupon with a known amount (e.g., 10 µL) of this compound solution and let it air dry. b. Using a wipe pre-moistened with sterile water, sample the entire surface using a standardized sweeping pattern. c. Place the wipe in a vial and submit for analysis to determine the baseline contamination level.
-
Decontamination Procedure: a. Spike three separate coupons as described above. b. Cleaning Step 1 (Detergent): Vigorously wipe the first coupon with a wipe saturated in detergent solution. Discard the wipe. Using a second wipe saturated in sterile water, rinse the surface. Discard the wipe. c. Cleaning Step 2 (Hypochlorite): Vigorously wipe the second coupon with a wipe saturated in 2% sodium hypochlorite. Let it sit for the recommended contact time (e.g., 5 minutes). Discard the wipe. Rinse with a sterile water wipe. d. Combined Cleaning: Perform Step 2b followed by Step 2c on the third coupon.
-
Post-Decontamination Sampling: a. After each decontamination procedure, allow the coupons to air dry completely. b. Sample each cleaned coupon using the same method as the positive control (Step 1b).
-
Analysis: a. Analyze all sampling wipes using the validated analytical method to quantify the remaining amount of this compound.
-
Acceptance Criteria: The combined cleaning procedure is considered effective if the residual amount of this compound is below the established limit of detection for the analytical method. Studies show that multiple cleaning sessions may be necessary to completely eliminate traces of hazardous drugs.[19]
Chemical Deactivation Data
While incineration is the primary disposal method, chemical deactivation can be used for liquid waste from spills or bulk solutions when incineration is not immediately available.[4] The effectiveness of chemical deactivation is highly agent-specific and must be validated.[16]
The table below provides examples of chemical deactivation methods for classes of anticancer agents. These must be validated for "this compound" before use.
| Drug Class Example | Deactivating Agent | Concentration | Minimum Contact Time | Efficacy | Reference |
| Platinum Compounds (e.g., Cisplatin) | Sodium Diethyldithiocarbamate | N/A | N/A | Renders nonmutagenic | [20] |
| Anthracyclines (e.g., Doxorubicin) | Potassium Permanganate | Acidic Solution | 30 minutes | Complete Degradation | [20] |
| Alkylating Agents (e.g., Cyclophosphamide) | 5.25% Sodium Hypochlorite (Bleach) followed by nucleophilic substitution | N/A | 30 minutes | Complete Degradation | [20] |
| Plant Alkaloids (e.g., Etoposide) | 5.25% Sodium Hypochlorite (Bleach) | N/A | 15 minutes | Complete Degradation | [20] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Workflow for segregation and disposal of cytotoxic waste.
References
- 1. osha.gov [osha.gov]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. danielshealth.ca [danielshealth.ca]
- 5. danielshealth.com [danielshealth.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. Proper Bulk and Trace Chemotherapy Waste Handling | TriHaz Solutions [trihazsolutions.com]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 12. sdmedwaste.com [sdmedwaste.com]
- 13. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 14. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 15. hse.gov.uk [hse.gov.uk]
- 16. web.uri.edu [web.uri.edu]
- 17. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashp.org [ashp.org]
- 19. Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Protocols for Handling Anticancer Agent 98
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of Anticancer Agent 98, a potent cytotoxic compound. Adherence to these protocols is mandatory to ensure personnel safety and environmental protection. The following procedures are based on established guidelines for handling hazardous drugs from leading safety institutions, including the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA).
I. Personal Protective Equipment (PPE)
Personnel must use appropriate PPE when handling this compound to prevent exposure through skin contact, inhalation, or ingestion.[1][2] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[3]
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, powder-free.[4][5] | Provides the best protection against cytotoxic agents. Powder-free to prevent aerosolization of contaminants.[5] |
| Double gloving is required for most activities.[5][6] | Offers additional protection in case of a tear or puncture in the outer glove. | |
| Gowns | Disposable, lint-free, non-permeable gowns with a solid front, long sleeves, and tight-fitting cuffs.[2][6] | Protects skin and clothing from splashes and spills.[2] |
| Eye Protection | Safety goggles or a face shield.[2][4] | Protects eyes from splashes of the hazardous drug.[2] |
| Respiratory Protection | An N95 or higher-level respirator should be used when there is a risk of aerosol generation, such as during spill cleanup or when handling powders.[2][7] | Prevents inhalation of airborne drug particles.[2] |
II. Experimental Protocols
The following protocols provide step-by-step guidance for key operations involving this compound.
Objective: To ensure the safe and correct procedure for putting on and removing PPE to minimize the risk of contamination.
Methodology:
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on the first pair of gloves.
-
Put on the disposable gown, ensuring complete coverage.
-
Put on the second pair of gloves, ensuring the cuffs of the gown are tucked into the outer gloves.[6]
-
Put on eye and respiratory protection as needed.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves.
-
Remove the gown, rolling it inward to contain any contamination.
-
Remove eye and respiratory protection.
-
Remove the inner pair of gloves.
-
Perform hand hygiene.
-
Objective: To safely contain and clean up a spill of this compound, minimizing exposure to personnel and the environment.
Methodology:
-
Immediate Actions:
-
Containment and Cleanup:
-
Decontamination:
-
Reporting:
-
Report the spill to the appropriate safety officer and complete any necessary documentation.[2]
-
Objective: To ensure the safe and compliant disposal of all materials contaminated with this compound.
Methodology:
-
Segregation:
-
Containment:
-
Disposal:
-
Follow institutional and local regulations for the final disposal of cytotoxic waste, which typically involves incineration.[10]
-
III. Visual Guides
The following diagrams illustrate key workflows for handling this compound.
Caption: Workflow for Donning Personal Protective Equipment.
Caption: Step-by-Step Disposal Plan for Contaminated Materials.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. ipservices.care [ipservices.care]
- 3. hse.gov.uk [hse.gov.uk]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uh.edu [uh.edu]
- 6. uwyo.edu [uwyo.edu]
- 7. england.nhs.uk [england.nhs.uk]
- 8. web.uri.edu [web.uri.edu]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. patientpower.info [patientpower.info]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
